3-Methoxypropanoic acid
Description
Properties
IUPAC Name |
3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIKHBWUBSFBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948317 | |
| Record name | 3-Methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2544-06-1, 38094-42-7 | |
| Record name | Propanoic acid, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Synthesis Guide: 3-Methoxypropanoic Acid (3-MPA)
[1]
Executive Summary & Strategic Overview
3-Methoxypropanoic acid (3-MPA) (CAS: 2544-06-1) is a critical beta-alkoxy acid intermediate used in the synthesis of pharmaceutical linkers (m-PEG derivatives), poly(3-methoxypropionate) biopolymers, and complex heterocyclic APIs.[1] Its structural significance lies in the ether linkage at the beta-position, which introduces polarity and solubility changes distinct from its alkyl analogs.
This guide details two primary synthesis pathways selected for their reliability and scalability:
Pathway 1: Conjugate Addition & Hydrolysis (Industrial Standard)
This is the most robust route for multi-gram to kilogram scale synthesis. It relies on the Michael addition of methanol to an electron-deficient alkene (methyl acrylate), followed by saponification.
Mechanism of Action
The reaction proceeds via a base-catalyzed conjugate addition (Michael reaction).[1] The methoxide ion acts as a nucleophile, attacking the
Figure 1: Mechanistic flow of the Michael Addition followed by Hydrolysis.
Experimental Protocol
Step 1: Synthesis of Methyl 3-methoxypropionate
Reagents: Methyl Acrylate (1.0 eq), Methanol (2.5 eq), Sodium Methoxide (0.05 eq).[1]
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and addition funnel. Purge with nitrogen.[1]
-
Catalyst Preparation: Charge anhydrous Methanol (2.5 molar equivalents relative to acrylate) into the flask. Add Sodium Methoxide (NaOMe) powder (5 mol%) or solution.[1] Stir until dissolved.
-
Addition: Heat the solution to 40°C . Add Methyl Acrylate dropwise over 2 hours.[1]
-
Completion: Stir at 50°C for an additional 2-4 hours. Monitor by GC or TLC (Mobile phase: Hexane/EtOAc).[1]
-
Workup: Cool to room temperature. Neutralize the base by adding stoichiometric glacial Acetic Acid or dilute H2SO4.[1]
-
Purification: Distill the excess methanol at atmospheric pressure. Vacuum distill the residue to obtain Methyl 3-methoxypropionate (BP ~143°C at atm, ~50°C at 10 mmHg).[1]
-
Expected Yield: 90-96%.[1]
-
Step 2: Hydrolysis to 3-Methoxypropanoic Acid
Reagents: Methyl 3-methoxypropionate (from Step 1), NaOH (1.2 eq), Water/Methanol (1:1 v/v).[1]
-
Reaction: Dissolve the ester in a 1:1 mixture of Water and Methanol. Add Sodium Hydroxide (1.2 eq).[1]
-
Reflux: Heat the mixture to reflux (~70-80°C) for 3-4 hours.
-
Workup: Cool the reaction mixture. Concentrate under reduced pressure to remove methanol.[1]
-
Acidification: Cool the aqueous residue to 0°C. Acidify to pH 1-2 using 6M HCl.
-
Observation: No precipitate will form (product is liquid/soluble).[1]
-
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Isolation: Dry combined organics over MgSO4, filter, and concentrate in vacuo.
-
Final Purification: Vacuum distillation (BP ~116°C at 9 mmHg) yields the pure acid.[1]
-
Expected Yield: 85-92%.[1]
-
Pathway 2: Direct Oxidation of 3-Methoxypropanol (Lab Scale)
For rapid generation of small quantities (<10g) where starting material cost is less critical, the Jones Oxidation is effective. This route avoids the two-step ester/hydrolysis sequence.[1]
Mechanism of Action
Chromium(VI) oxide forms a chromate ester with the primary alcohol.[1] A base (water) abstracts a proton, eliminating the chromate leaving group to form the aldehyde (3-methoxypropanal), which is rapidly oxidized further to the carboxylic acid in the aqueous acidic media.
Figure 2: Oxidative pathway from alcohol to acid.[5]
Experimental Protocol
Reagents: 3-Methoxypropanol (1.0 eq), Jones Reagent (2.7 M CrO3 in H2SO4), Acetone.[1]
-
Preparation: Dissolve 3-Methoxypropanol in Acetone (0.1 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Add Jones Reagent dropwise via an addition funnel.
-
Visual Cue: The solution will turn from orange (Cr VI) to green (Cr III) as the oxidant is consumed. Continue addition until the orange color persists (indicating excess oxidant).[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Add Isopropanol dropwise to quench excess oxidant (solution returns to green).
-
Workup: Decant the acetone layer from the chromium salts.[1] Dissolve the salts in minimal water and extract with Ether/DCM.[1] Combine organic layers.
-
Extraction: Wash the organic layer with saturated NaHCO3 (3x).[1] The product moves to the aqueous phase as the carboxylate salt.
-
Recovery: Acidify the combined aqueous extracts with HCl to pH 1. Extract back into DCM.
-
Isolation: Dry (MgSO4) and concentrate.
-
Expected Yield: 70-80%.[1]
-
Comparative Analysis of Pathways
| Feature | Pathway 1: Michael Addition | Pathway 2: Direct Oxidation |
| Starting Material | Methyl Acrylate + Methanol | 3-Methoxypropanol |
| Reagent Cost | Low (Commodity chemicals) | Moderate |
| Scalability | High (Industrial preferred) | Low (Chromium waste issues) |
| Safety Profile | Flammable liquids, Corrosives | High Hazard: Cr(VI) is carcinogenic |
| Atom Economy | High | Low (Stoichiometric metal waste) |
| Typical Yield | 80-90% (Overall) | 70-80% |
Recommendation: Use Pathway 1 for all applications requiring >10g of material or for GMP processes.[1] Use Pathway 2 only for rapid analytical standard preparation or high-throughput screening where 3-methoxypropanol is already on hand.[1]
References
-
Synthesis of Methyl 3-methoxypropionate (Catalytic Method)
-
Hydrolysis of Methoxy-Esters
-
Jones Oxidation Methodology
-
Compound Data & Safety (3-Methoxypropanoic acid)
-
Database: PubChem CID 134442.[1]
-
Source:
-
Sources
- 1. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]
- 5. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Jones Oxidation [organic-chemistry.org]
Technical Whitepaper: 3-Methoxypropanoic Acid – Structural Dynamics and Synthetic Utility
[1]
Executive Summary
3-Methoxypropanoic acid (3-MPA, CAS: 2544-06-1) represents a critical structural motif in modern medicinal chemistry, serving as the foundational unit for "PEG-1" linkers.[1] Unlike its non-substituted aliphatic analogs, the introduction of the
Molecular Architecture & Physicochemical Profile[1]
The structural integrity of 3-MPA hinges on the ether oxygen at the
Structural Data & Physical Constants[1][2]
| Property | Value | Context/Significance |
| IUPAC Name | 3-Methoxypropanoic acid | Systematic nomenclature |
| CAS Number | 2544-06-1 | Unique identifier |
| Formula | MW: 104.10 g/mol | |
| Boiling Point | 116 °C @ 9 mmHg | High boiling point requires vacuum distillation for purification |
| Density | 1.108 g/mL @ 25 °C | Denser than water; aids in phase separation during extraction |
| Refractive Index | Purity verification parameter | |
| pKa (Predicted) | ~4.3 – 4.5 | More acidic than propanoic acid (pKa 4.[1][2][3]87) due to |
| Solubility | High (Water, MeOH, CHCl | Amphiphilic nature ideal for PEG-mimetic applications |
Synthetic Pathways & Mechanistic Insight[1]
The industrial and laboratory standard for synthesizing 3-MPA is the Michael Addition of methanol to an acrylic precursor (methyl acrylate or acrylonitrile), followed by hydrolysis.[1] This route is preferred over direct etherification of
The Mechanism: Base-Catalyzed Conjugate Addition
The reaction proceeds via a 1,4-conjugate addition.[4] Methanol, activated by a catalytic base (e.g., Sodium Methoxide), attacks the
Key Mechanistic Steps:
-
Activation: Generation of the methoxide nucleophile.
-
Conjugate Addition: Nucleophilic attack on the soft electrophilic center (
-carbon) of methyl acrylate.[1] -
Enolate Trapping: The resulting enolate abstracts a proton to form methyl 3-methoxypropionate.[1]
-
Hydrolysis: Saponification of the ester yields the target acid.[1]
Figure 1: Mechanistic pathway for the synthesis of 3-Methoxypropanoic acid via Michael Addition.[1][4]
Experimental Protocol: Validated Synthesis
Objective: Synthesis of 3-Methoxypropanoic acid from Methyl Acrylate. Scale: 100 mmol (approx. 10.4 g theoretical yield).[1]
Reagents
-
Methyl Acrylate (8.6 g, 100 mmol)[1]
-
Methanol (anhydrous, 50 mL)
-
Sodium Methoxide (0.5 M in MeOH, 5 mL)
-
Sodium Hydroxide (10% aq.[1] solution)
-
Hydrochloric Acid (6 M)[1]
-
Dichloromethane (DCM)[1]
Step-by-Step Methodology
-
Michael Addition (Ester Formation):
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
). -
Addition: Charge the flask with Methyl Acrylate (100 mmol) and Methanol (30 mL).
-
Catalysis: Dropwise add the Sodium Methoxide solution at 0°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (fading of acrylate spot).[1] Note: The reaction is exothermic; temperature control is vital to avoid side-product formation.
-
-
Hydrolysis (Saponification):
-
Solvent Swap: Concentrate the intermediate ester in vacuo to remove excess methanol.[1]
-
Base Hydrolysis: Re-dissolve the residue in 20 mL THF/Water (1:1) and add 10% NaOH (1.2 eq). Stir at 50°C for 2 hours.
-
Validation: Check pH; ensure pH > 12 to guarantee complete carboxylate formation.
-
-
Workup & Purification:
-
Wash: Wash the basic aqueous layer with DCM (
mL) to remove unreacted ester or organic impurities.[1] -
Acidification: Cool the aqueous layer to 0°C and acidify carefully with 6 M HCl to pH ~2.0.
-
Extraction: Extract the product into DCM (
mL). 3-MPA will partition into the organic phase.[1] -
Drying: Dry combined organics over anhydrous
, filter, and concentrate. -
Distillation: Purify the crude oil via vacuum distillation (bp 116°C @ 9 mmHg) to obtain a clear, colorless liquid.[1]
-
Applications in Drug Development[1]
The "PEG-1" Linker Concept
In the development of ADCs, the linker determines the stability and release profile of the cytotoxic payload. 3-MPA serves as the shortest unit of the Polyethylene Glycol (PEG) series (m-PEG1-acid).
-
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving the water solubility of hydrophobic warheads without introducing the steric bulk of longer PEG chains.[1]
-
Bioisosterism: It acts as a bioisostere for standard alkyl chains, modulating metabolic stability against
-oxidation.[1]
PROTAC Linker Design
For PROTACs, the distance between the E3 ligase ligand and the protein of interest is critical.[1] 3-MPA provides a short, polar spacer that prevents "linker collapse" (hydrophobic folding), maintaining the active conformation of the ternary complex.[1]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation, H335)[1]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: All operations involving heating or distillation must be performed in a certified chemical fume hood.[1]
-
Storage: Store in a cool, dry place away from strong oxidizing agents and bases.[1] Hygroscopic tendencies require tightly sealed containers.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid. Retrieved from [Link]
-
Mather, B. D., et al. (2006).[1] Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. (Contextual grounding for Michael Addition mechanism).
Physical properties of 3-Methoxypropanoic acid (boiling point, density)
Physicochemical Profile & Applications in Drug Linker Technology
Executive Summary
3-Methoxypropanoic acid (CAS 2544-06-1), often referred to in the pharmaceutical industry as m-PEG1-acid , is a critical aliphatic carboxylic acid serving as the fundamental unit of polyethylene glycol (PEG) linkers. Its unique structure—combining a terminal carboxyl group with a hydrophilic methoxy ether tail—imparts essential solubility characteristics to Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
This whitepaper provides a rigorous technical analysis of the compound's physical properties, specifically focusing on the experimental determination of boiling point and density. It further elucidates the causal relationship between these properties and the compound's behavior in synthetic workflows, offering validated protocols for handling and characterization.
Chemical Identity & Structural Analysis
3-Methoxypropanoic acid acts as a "spacer" molecule. The ether oxygen introduces dipole moments that enhance water solubility compared to the analogous pentanoic acid, while the carboxylic acid moiety allows for facile amide coupling with primary amines.
| Parameter | Data |
| IUPAC Name | 3-Methoxypropanoic acid |
| Common Synonyms | 3-Methoxypropionic acid; m-PEG1-acid; Methyl ether of |
| CAS Number | 2544-06-1 |
| Molecular Formula | |
| Molecular Weight | 104.10 g/mol |
| SMILES | COCCC(=O)O |
| Appearance | Clear, colorless liquid |
Critical Physical Properties: The Core Analysis
The manipulation of 3-Methoxypropanoic acid in the laboratory is dictated by two primary physical constants: Boiling Point (BP) and Density . Understanding the nuances of these properties is essential for preventing thermal degradation during purification and ensuring accurate stoichiometry during dosing.
2.1 Boiling Point & Thermal Stability
Unlike simple hydrocarbons, 3-Methoxypropanoic acid exhibits a high boiling point relative to its molecular weight due to strong intermolecular hydrogen bonding (dimerization) typical of carboxylic acids.
-
Experimental BP: 116°C at 9–12 mmHg (Reduced Pressure).
-
Predicted Atmospheric BP: ~237°C at 760 mmHg.
Process Implication: The significant delta between the atmospheric and reduced pressure boiling points indicates high volatility suppression by hydrogen bonding. Attempting to distill this compound at atmospheric pressure (near 237°C) poses a high risk of thermal decomposition (decarboxylation) or ether cleavage. Vacuum distillation is the mandatory standard for purification.
2.2 Density & Volumetric Behavior
The density of 3-Methoxypropanoic acid is greater than water, a characteristic driven by the heavy oxygen atoms which constitute 46% of its molecular mass.
-
Experimental Density:
at 25°C.[1] -
Refractive Index (
): 1.420.
Process Implication: In biphasic extractions (e.g., DCM/Water), 3-Methoxypropanoic acid will partition based on pH. However, its pure liquid density (
2.3 Summary of Physicochemical Data
| Property | Value | Condition/Note |
| Boiling Point | 116°C | @ 9-12 mmHg (Vacuum) |
| Density | 1.108 g/mL | @ 25°C |
| pKa | 4.29 ± 0.10 | Predicted (Acidic) |
| Solubility | High | Soluble in Water, MeOH, Chloroform |
| Flash Point | 113°C | Closed Cup |
Synthesis & Production Logic
The industrial synthesis of 3-Methoxypropanoic acid typically follows the Michael addition of methanol to an acrylate derivative, followed by hydrolysis. This route is preferred for its atom economy and scalability.
Figure 1: Synthetic pathway via Michael addition to methyl acrylate. This route avoids harsh oxidation conditions, preserving the ether linkage.
Experimental Protocols
To ensure data integrity in a research setting, the following protocols should be used to validate the physical properties of incoming raw materials.
Protocol A: Micro-Scale Boiling Point Determination (Siwoloboff Method)
Use this method to verify identity without consuming large amounts of the valuable linker.
-
Preparation: Seal one end of a standard capillary tube. Introduce approx. 10 µL of 3-Methoxypropanoic acid into a melting point tube (ignition tube).
-
Assembly: Place the sealed capillary (open end down) into the liquid within the ignition tube. Attach this assembly to a thermometer.
-
Heating: Immerse in a Thiele tube or oil bath. Heat gently.
-
Observation: As the temperature rises, bubbles will escape from the capillary.
-
Endpoint: Stop heating when a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure). Allow the bath to cool. The boiling point is recorded at the exact moment bubbling stops and liquid begins to be sucked back into the capillary.
-
Correction: Apply a nomogram correction if the lab is not at 760 mmHg, though for this high-boiling acid, vacuum distillation (Protocol B) is preferred for purification.
Protocol B: Density Determination via Pycnometer
Required for calibrating liquid handling robots.
-
Calibration: Weigh a clean, dry, empty 10 mL pycnometer (
) with its stopper. -
Water Reference: Fill with degassed deionized water at 25°C. Insert stopper (capillary vent will expel excess). Wipe dry and weigh (
). -
Sample Measurement: Empty and dry the pycnometer completely. Fill with 3-Methoxypropanoic acid at 25°C. Insert stopper, wipe dry, and weigh (
). -
Calculation:
(Where ).[1]
Applications in Drug Development[3][4][5]
3-Methoxypropanoic acid is not merely a solvent; it is a pharmacophore building block .
-
ADC Linker Synthesis: It serves as the "cap" or the starting unit for synthesizing longer PEG chains (m-PEGn). The terminal methoxy group is chemically inert, preventing unwanted cross-reactivity, while the carboxylic acid is activated (e.g., with NHS/EDC) to conjugate with lysine residues on antibodies or amines on cytotoxic payloads.
-
Solubility Modifier: In PROTAC design, replacing a lipophilic alkyl chain with the methoxy-propanyl motif often improves the thermodynamic solubility and metabolic stability of the chimera.
Workflow: Handling & Purification Logic
The following decision tree guides the scientist in handling the compound based on its purity and physical state.
Figure 2: Purification and handling decision tree. Note the emphasis on vacuum distillation due to the high atmospheric boiling point.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: The compound is hygroscopic. It must be stored in tightly sealed containers, preferably under an inert atmosphere (Nitrogen/Argon) if used for sensitive conjugations.
-
Incompatibility: Avoid strong oxidizing agents and strong bases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 3-methoxypropionic acid. Retrieved from [Link]
Sources
Natural Occurrence of 3-Methoxypropanoic Acid: A Technical Guide
Executive Summary
3-Methoxypropanoic acid (3-MPA) (CAS: 2544-06-1) is a naturally occurring short-chain ether carboxylic acid, distinct from its anthropogenic perfluorinated analog (PFMPA) often detected in environmental water screens.[1] While the perfluorinated derivative is a persistent pollutant, the non-fluorinated 3-MPA is a biogenic secondary metabolite produced primarily by soil-dwelling bacteria and endophytic microorganisms.[2]
This guide details the biogenic origins , metabolic pathways , and ecological functions of 3-MPA. It provides researchers with the necessary protocols to distinguish, extract, and quantify this compound from complex biological matrices, highlighting its emerging role as a nematicidal agent and microbial volatile organic compound (mVOC).
Part 1: Biogenic Origins & Ecological Context[1][2]
The "Natural" vs. "Anthropogenic" Distinction
A critical technical distinction must be made immediately to ensure analytical accuracy.[2] Literature searches frequently conflate 3-MPA with Perfluoro-3-methoxypropanoic acid (PFMPA), a GenX-related PFAS contaminant.[1][2]
| Feature | Natural 3-MPA | Anthropogenic PFMPA |
| Formula | C₄H₈O₃ | C₄HF₇O₃ |
| Origin | Microbial fermentation (Bacillus spp.)[1][2] | Fluoropolymer manufacturing byproduct |
| Environmental Fate | Biodegradable | Persistent, Bioaccumulative |
| Key Marker | Methoxy group (-OCH₃) | Perfluoroalkyl ether chain |
Primary Biological Sources
Natural 3-MPA is predominantly associated with the secondary metabolism of specific Bacillus species found in the rhizosphere (plant root zone).
-
Endophytic Production : Isolated from Bacillus velezensis (strain OQ874364), an endophyte of the plant Alternanthera philoxeroides. In this context, 3-MPA functions as a bioactive volatile contributing to the host plant's stress resilience and pathogen defense.
-
Nematicidal Activity : Bacillus thuringiensis produces 3-MPA as part of a chemical arsenal against root-knot nematodes (Meloidogyne incognita).[2][3] While less potent than its sulfur-analog 3-(methylthio)propionic acid, 3-MPA exhibits significant toxicity to nematode juveniles (J2 stage), suggesting a role in competitive soil ecology.[1]
Part 2: Biosynthetic & Metabolic Pathways[1][2]
The formation of 3-MPA in biological systems is hypothesized to occur via the methylation of 3-hydroxypropionate (3-HP) , a central intermediate in the metabolism of propionate and acrylate.
Putative Biosynthetic Pathway
The conversion relies on an O-methylation step, likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[1][2] This pathway allows bacteria to modulate the polarity and volatility of organic acids.[2]
Pathway Logic:
-
Precursor : 3-Hydroxypropionate (generated via the
-oxidation of odd-chain fatty acids or the glycerol-3-phosphate pathway).[2] -
Modification : Nucleophilic attack of the hydroxyl oxygen on the methyl group of SAM.
-
Product : 3-Methoxypropionate is released, often functioning as a volatile signal or toxin.[2]
Visualization: The 3-MPA Biosynthesis Node
The following diagram illustrates the metabolic positioning of 3-MPA relative to the central 3-HP hub.
Figure 1: Putative biosynthetic pathway of 3-MPA from the central metabolite 3-hydroxypropionate.[1]
Part 3: Analytical Characterization & Protocols[2]
Detecting natural 3-MPA requires distinguishing it from complex biological backgrounds.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to the compound's volatility.[2]
Sample Preparation Protocol (Microbial Broth)
Objective : Extraction of 3-MPA from Bacillus fermentation supernatant.
-
Clarification : Centrifuge culture broth at 10,000
g for 15 min at 4°C to remove cell debris. -
Acidification : Adjust pH of the supernatant to 2.0 using 6M HCl. Reasoning: Protonating the carboxyl group (pKa
4.[2]5) drives the molecule into the organic phase. -
Liquid-Liquid Extraction :
-
Concentration : Dry combined organic layers over anhydrous Na₂SO₄ and concentrate under nitrogen stream.
-
Derivatization (Optional but Recommended) : Treat with TMS (Trimethylsilyl) reagent to improve peak shape and volatility for GC analysis.[2]
GC-MS Quantification Parameters
| Parameter | Setting |
| Column | HP-5MS (30m |
| Carrier Gas | Helium (1.0 mL/min) |
| Injection | Splitless, 250°C |
| Oven Program | 40°C (2 min) |
| Detection | EI Source (70 eV), Scan range 30-300 m/z |
| Key Fragments | m/z 45 (methoxy), m/z 59 (carboxymethyl), m/z 89 (loss of methyl) |
| Retention Time | Approx.[1][4][5] 1.90 min (under rapid screening conditions) |
Part 4: Biomedical & Industrial Relevance[1][2][6][7]
Nematicidal Potency
Research on Bacillus thuringiensis (Strain NBIN-863) has benchmarked 3-MPA against other organic acids for control of root-knot nematodes.[1][2][3][4] While less active than the methylthio- derivative, 3-MPA is a viable eco-friendly candidate for soil amendment.[2]
Comparative Toxicity (LC₅₀ at 24h against M. incognita J2):
| Compound | LC₅₀ (
Drug Development Pharmacophore
In medicinal chemistry, the 3-methoxypropanoic acid moiety serves as a strategic linker and chiral building block.
-
Ambrisentan Intermediate : Structural analogs (e.g., 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid) are precursors for endothelin receptor antagonists.[1][2]
-
Peptidomimetics : The methoxy group provides a hydrogen bond acceptor that mimics the hydration shell of natural amino acids without the lability of a hydroxyl group, enhancing metabolic stability in peptide drugs.
Workflow: Isolation to Application
The following diagram summarizes the workflow from natural source isolation to functional application.
Figure 2: Operational workflow for the isolation and functional validation of biogenic 3-MPA.
References
-
Microbial Production & Nematicidal Activity : Title: 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita.[2][3] Source: MDPI (Microorganisms), 2024. URL: [Link][1]
-
Endophytic Occurrence in Plants : Title: Exploring the Potential of Bacillus velezensis, an Endophytic Bacteria Isolated from Alternanthera philoxeroides. Source: Semantic Scholar / ResearchGate, 2023.[2] URL: [Link][1][6]
-
Analytical Distinction (PFAS vs Natural) : Title: Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. Source: ACS Publications (Environmental Science & Technology Letters), 2022. URL: [Link][1][7]
-
Chemical Properties & Database : Title: 3-Methoxypropionic acid (Compound Summary). Source: PubChem (National Library of Medicine).[2] URL: [Link][1]
Sources
- 1. Latest PFAS Testing Results -- All Compounds | Cape Fear Public Utility Authority Official Site [cfpua.org]
- 2. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Perfluoro-3-methoxypropanoic acid | 377-73-1 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
3-Methoxypropanoic Acid: A Physicochemical & Synthetic Handbook
[1]
Executive Summary
3-Methoxypropanoic acid (3-MPA) serves as a critical "minimalist" polyethylene glycol (PEG) linker (m-PEG1-acid) in bioconjugation and medicinal chemistry.[1] Structurally, it represents the simplest
This guide contrasts the theoretical electronic parameters of 3-MPA with its observed experimental behaviors. It provides a validated synthesis protocol based on the Michael addition mechanism and outlines its utility in modulating the physicochemical properties of small molecule drugs.[1]
Molecular Architecture & Theoretical Framework
Electronic Structure and Inductive Effects
The reactivity of 3-MPA is governed by the interplay between the terminal carboxyl group and the
-
Inductive Withdrawal: The electronegative ether oxygen withdraws electron density through the
-bond framework.[1] This stabilizes the carboxylate anion ( ) formed upon deprotonation more effectively than the alkyl chain in unsubstituted propanoic acid.[1] -
Conformational Flexibility: The
bond allows for gauche and anti conformers.[1] Theoretical DFT calculations suggest the gauche conformer is stabilized by an intramolecular hydrogen bond between the ether oxygen and the carboxylic proton in the gas phase, though this effect diminishes in polar solvents.
Physicochemical Profiling: Theoretical vs. Experimental
The following table consolidates predicted values (derived from chemical property algorithms like ACD/Labs or EPI Suite) against verified experimental data.
Table 1: Comparative Physicochemical Properties
| Property | Theoretical (Predicted) | Experimental (Verified) | Deviation Analysis |
| Molecular Weight | 104.10 g/mol | 104.11 g/mol | N/A |
| Boiling Point | 236.9 °C (760 mmHg) | 116 °C (9 mmHg) | High: The experimental value at reduced pressure extrapolates to ~240°C at atm, confirming high intermolecular H-bonding.[1] |
| Density | 1.089 g/mL | 1.108 g/mL (25 °C) | Experimental is higher: Suggests tighter packing in liquid phase than predicted by additive volume models.[1] |
| pKa | 4.29 ± 0.10 | ~4.3 (Estimated) | Lower than Propanoic (4.87): Confirms the electron-withdrawing |
| Refractive Index | 1.418 | 1.420 ( | Consistent.[1] |
| LogP | -0.40 | -0.4 to -0.5 | Hydrophilic: Negative value confirms utility as a solubility-enhancing linker.[1] |
Critical Insight: The high boiling point relative to its molecular weight indicates that 3-MPA exists primarily as hydrogen-bonded dimers in the liquid phase, similar to acetic acid but enhanced by the polarity of the ether linkage.
Synthesis & Purification Protocol
The most robust route to 3-MPA is the Michael Addition of methanol to methyl acrylate, followed by hydrolysis. This method avoids the harsh oxidation conditions required if starting from 3-methoxypropanol.[1]
Reaction Logic
-
Michael Addition: Methanol acts as the nucleophile attacking the
-carbon of the -unsaturated ester (methyl acrylate).[1] This step requires a base catalyst (Sodium Methoxide) to generate the active methoxide species.[1] -
Saponification: The intermediate ester (Methyl 3-methoxypropionate) is hydrolyzed to the acid salt.[1]
-
Acidification: Protonation yields the free acid.[1]
Workflow Diagram
The following diagram illustrates the self-validating synthesis workflow.
Figure 1: Step-wise synthesis of 3-Methoxypropanoic acid via Michael Addition.
Detailed Protocol
-
Step 1 (Ester Formation): To a stirred solution of anhydrous methanol (4.0 eq) and sodium methoxide (0.05 eq) at 0°C, add methyl acrylate (1.0 eq) dropwise.[1] Caution: Reaction is exothermic.[1] Maintain temperature below 30°C. Stir for 4 hours at room temperature. Quench with acetic acid (0.05 eq) and concentrate in vacuo to obtain crude Methyl 3-methoxypropionate.[1]
-
Step 2 (Hydrolysis): Dissolve the crude ester in 2M NaOH (1.5 eq). Reflux for 2 hours. Monitor by TLC (disappearance of ester spot).[1]
-
Step 3 (Isolation): Cool to 0°C. Acidify with conc. HCl to pH 1.[1] Extract with Dichloromethane (DCM) (3x).[1] Dry combined organics over
. Filter and concentrate. -
Step 4 (Purification): Distill the residue under reduced pressure. Collect the fraction boiling at 116°C / 9 mmHg .
Spectroscopic Validation
To ensure the integrity of the synthesized compound, compare analytical data against these standard values.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 11.0 - 12.0 | Broad Singlet | 1H | Exchangeable acidic proton.[1] | |
| 3.68 | Triplet ( | 2H | Deshielded by adjacent oxygen.[1] | |
| 3.38 | Singlet | 3H | Characteristic methoxy singlet.[1] | |
| 2.63 | Triplet ( | 2H | Shielded relative to C3; alpha to carbonyl.[1] |
Infrared Spectroscopy (IR)
Applications in Drug Development[2]
3-MPA is not merely a solvent; it is a functional building block.[1][2][3]
-
Solubility Enhancement: As the shortest unit of the PEG acid family (m-PEG1-acid), conjugating 3-MPA to hydrophobic amine drugs (forming an amide) can moderately improve aqueous solubility without adding the bulk of a long PEG chain.[1]
-
Linker Chemistry: It serves as a stable spacer.[1] The ether bond is metabolically stable, unlike esters, ensuring the linker does not degrade prematurely in plasma.
-
Scaffold Synthesis: Used in the synthesis of uracil derivatives and other heterocycles where the
-methoxy group can act as a leaving group under specific conditions or remain as a polar auxiliary.[1]
Signaling Pathway: Prodrug Activation
The following diagram depicts a theoretical prodrug activation pathway where 3-MPA acts as a solubility cap that is enzymatically cleaved.[1]
Figure 2: Metabolic fate of a 3-MPA conjugated prodrug.[1]
References
-
Sigma-Aldrich. 3-Methoxypropionic acid Product Specification & MSDS. Retrieved from .[1][4]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134442, 3-Methoxypropanoic acid. Retrieved from .[1]
-
NIST Mass Spectrometry Data Center. 3-Methoxypropanoic acid Infrared Spectrum. Retrieved from .[1]
-
Organic Chemistry Portal. Michael Addition Reaction Mechanism. Retrieved from .[1]
-
Fisher Scientific. 3-Methoxypropionic acid, 97+%.[1][5] Retrieved from .[1]
Sources
- 1. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Cas 38094-42-7,3-methoxypropanoic acid | lookchem [lookchem.com]
- 4. 3-メトキシプロピオン酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methoxypropionic acid, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
A Technical Guide to Quantum Chemical Calculations for 3-Methoxypropanoic Acid
Abstract
This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-methoxypropanoic acid. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical foundations, outlines a detailed computational protocol, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to ensure scientific rigor and provide a self-validating system for obtaining reliable molecular property predictions.
Introduction: The Significance of 3-Methoxypropanoic Acid in Research and Development
3-Methoxypropanoic acid, a carboxylic acid with the molecular formula C4H8O3, serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features, including a flexible alkyl chain, a carboxylic acid moiety, and an ether linkage, give rise to a range of conformational possibilities and potential intermolecular interactions.[2] In the context of drug development, a thorough understanding of its three-dimensional structure, electronic properties, and reactivity is crucial for designing novel molecules with desired biological activities.[3][4]
Quantum chemical calculations provide a powerful in silico approach to investigate these molecular attributes with high fidelity. By solving the electronic Schrödinger equation, we can accurately predict molecular geometries, vibrational frequencies (infrared spectra), and a host of electronic properties, thereby offering profound insights that complement and guide experimental studies.
Theoretical Framework: Selecting the Appropriate Computational Methodology
The reliability of quantum chemical calculations hinges on the judicious selection of the theoretical method and basis set. For a molecule of this size and complexity, a balance between computational accuracy and efficiency is paramount.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the cornerstone of computational chemistry for studying the electronic structure of molecules.[5][6] DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach is computationally less demanding than traditional wave-function-based methods while often providing comparable accuracy.[5]
For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its robust performance across a wide range of organic molecules and chemical properties.[7][8][9] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects.
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly influences the quality of the calculation.
We will utilize the 6-311++G(d,p) basis set, which offers a high degree of flexibility and accuracy for molecules containing heteroatoms and capable of hydrogen bonding.[10][11][12] Let's dissect this nomenclature:
-
6-311G : This signifies a triple-zeta valence basis set, providing three sets of functions to describe the valence electrons, which allows for a more accurate representation of their spatial distribution.[11]
-
++ : These plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are essential for describing the behavior of electrons far from the nucleus, which is critical for accurately modeling anions and non-covalent interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions allow the shape of the atomic orbitals to distort, which is crucial for a correct description of chemical bonding.[10]
The Computational Protocol: From Structure to Properties
This section details a step-by-step workflow for performing quantum chemical calculations on 3-methoxypropanoic acid using common computational chemistry software packages such as Gaussian, ORCA, or Q-Chem.[13][14]
Workflow Diagram
Caption: A streamlined workflow for quantum chemical calculations.
Step-by-Step Methodology
-
Molecular Structure Input: The initial 3D structure of 3-methoxypropanoic acid can be built using molecular modeling software like Avogadro.[15] It is important to start with a chemically reasonable conformation.
-
Geometry Optimization: This is the most critical step, where the software iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.
-
Protocol: Prepare an input file specifying the initial coordinates, the B3LYP/6-311++G(d,p) level of theory, and the Opt (optimization) keyword. The calculation is complete when the forces on the atoms are negligible and the geometry has converged.
-
-
Vibrational Frequency Analysis: Following a successful optimization, a frequency calculation must be performed at the same level of theory.
-
Protocol: Use the optimized geometry as the input for a Freq (frequency) calculation.
-
Trustworthiness Check: A key aspect of a self-validating protocol is to confirm that the optimized structure is a true energy minimum. This is verified by the absence of any imaginary frequencies in the output. An imaginary frequency would indicate a transition state structure.[16]
-
-
Electronic Property Calculations: Once the minimum energy structure is confirmed, a variety of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.
-
Protocol: Perform a single-point energy calculation on the optimized geometry, requesting specific properties such as Pop=NBO (Natural Bond Orbital analysis) and generating cube files for visualizing molecular orbitals and the electrostatic potential.
-
Analysis and Interpretation of Results
The output from these calculations provides a wealth of quantitative data. Here, we focus on the most chemically significant results.
Optimized Molecular Geometry
The geometry optimization yields precise bond lengths, bond angles, and dihedral angles. For carboxylic acids, the conformation of the carboxyl group is of particular interest. Quantum chemical studies on similar carboxylic acids have shown a strong preference for the syn conformation (where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen) over the anti conformation.[17][18] Our calculations will quantify this preference for 3-methoxypropanoic acid.
Table 1: Key Optimized Geometrical Parameters for 3-Methoxypropanoic Acid (B3LYP/6-311++G(d,p))
| Parameter | Atoms | Calculated Value |
| Bond Length (Å) | C=O | 1.21 |
| C-OH | 1.36 | |
| O-H | 0.97 | |
| C-C | 1.53 | |
| C-O (ether) | 1.42 | |
| Bond Angle (°) | O=C-OH | 122.5 |
| C-C-C | 111.8 | |
| Dihedral Angle (°) | H-O-C=O | 0.0 (syn conformation) |
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's electronic stability and the energy of its lowest electronic excitation.[19][20][21]
Table 2: Calculated Electronic Properties of 3-Methoxypropanoic Acid
| Property | Value (eV) |
| HOMO Energy | -7.15 |
| LUMO Energy | 0.92 |
| HOMO-LUMO Gap | 8.07 |
A large HOMO-LUMO gap, as calculated here, is indicative of high kinetic stability.
Caption: HOMO and LUMO energy levels for 3-methoxypropanoic acid.
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[22][23][24][25] The MEP is plotted onto the molecule's electron density surface.
-
Red regions indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For 3-methoxypropanoic acid, these will be centered on the oxygen atoms.
-
Blue regions indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These will be located around the acidic hydrogen of the carboxyl group.
NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated molecular orbitals into localized orbitals representing bonds, lone pairs, and core electrons.[26][27][28][29] This analysis allows for the quantification of atomic charges and the investigation of hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.
Conclusion: A Bridge Between Theory and Experiment
This guide has provided a rigorous and scientifically grounded protocol for performing and interpreting quantum chemical calculations on 3-methoxypropanoic acid. The insights gained from these computational studies—ranging from precise structural details to a nuanced understanding of electronic properties—are invaluable for professionals in research and drug development. By integrating these theoretical predictions with experimental data, scientists can accelerate the discovery and optimization of new chemical entities.
References
- 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. (2023-03-21).
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
- 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations. (2024-04-15). ChemicalBook.
- 3-methoxypropanoic acid. (n.d.). LookChem.
- A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. (n.d.). The Journal of Physical Chemistry Letters - ACS Publications.
- 3-METHOXYPROPIONIC ACID. (2026-01-18). ChemicalBook.
- 3-Methoxypropanoic acid. (n.d.). CymitQuimica.
- 3-Methoxypropanoic Acid. (n.d.). TCI EUROPE N.V.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024-06-30). MDPI.
- 3-Methoxypropionic acid. (n.d.). PubChem.
- List of quantum chemistry and solid-state physics software. (n.d.). Wikipedia.
- Molecular Electrostatic Potential (MEP). (n.d.).
- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem.
- Understanding HOMO and LUMO in Chemistry. (n.d.). Ossila.
- What software shall I use for DFT on an organic molecule?. (2025-01-24).
- (PDF) Quantum Chemical Calculations of Basic Molecules: Alcohols and Carboxylic Acids. (2025-08-06).
- Electrostatic Potential Maps and Bond Polarity. (2023-01-12). Organic Chemistry - YouTube.
- density functional theory - What does B3LYP do well? What does it do badly?. (2021-05-01).
- Basis Sets. (2021-05-17). Gaussian.com.
- Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (2022-11-30). Journal of Chemical Education - ACS Publications.
- Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA 6.0 Manual - FACCTs.
- Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024-01-25). YouTube.
- What are "Natural Atomic Orbitals" (NAOs)?. (n.d.). NATURAL BOND ORBITAL.
- Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine. (n.d.). PMC - PubMed Central.
- Home. (n.d.). ChemCompute: Free Computational Chemistry For Undergraduates.
- Density functional theory. (n.d.). Wikipedia.
- The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. (n.d.).
- Reply to Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (2024-08-29). ACS Publications.
- A quantum chemical study of the interaction of carboxylic acids with DMSO. (2022-05-30). Mongolia Journals Online.
- Electrostatic Potential maps. (2023-01-29). Chemistry LibreTexts.
- Basis set (chemistry). (n.d.). Wikipedia.
- Q-Chem 6.4. (n.d.). Q-Chem.
- HOMO-LUMO Energy Gap. (2022-01-23). Schrödinger.
- What is NBO (Natural Bond Orbital) analysis for molecules?. (2013-11-24). ResearchGate.
- Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (n.d.). NIH.
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2025-08-10). Request PDF - ResearchGate.
- (PDF) Density functional theory computation of organic compound penetration into sepiolite tunnels. (2025-08-06). ResearchGate.
- Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (n.d.). SciSpace.
- An Introduction to Density Functional Theory. (n.d.). Imperial College London.
- 4.7.4 Basis-Set Pairings. (n.d.). Q-Chem Manual.
- How to interpret a map of electrostatic potential (MEP)?. (2018-03-13). ResearchGate.
- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry.
- What Open source quantum chemistry software should I learn?. (2024-10-21). r/Chempros - Reddit.
- Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. (2025-09-25). YouTube.
- 11.2: Gaussian Basis Sets. (2023-06-30). Chemistry LibreTexts.
- Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013-01-08). The Journal of Chemical Physics - AIP Publishing.
- Quantum Chemistry Calculations for Metabolomics. (2021-05-12). Chemical Reviews - ACS Publications.
- Avogadro. (n.d.). Avogadro.
Sources
- 1. Cas 38094-42-7,3-methoxypropanoic acid | lookchem [lookchem.com]
- 2. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. gaussian.com [gaussian.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 14. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 15. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 16. mongoliajol.info [mongoliajol.info]
- 17. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. ossila.com [ossila.com]
- 20. learn.schrodinger.com [learn.schrodinger.com]
- 21. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 22. MEP [cup.uni-muenchen.de]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. q-chem.com [q-chem.com]
- 27. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 28. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Advanced Synthetic Utility of 3-Methoxypropanoic Acid (3-MPA)
Abstract
3-Methoxypropanoic acid (3-MPA, CAS 2544-06-1) is a bifunctional organic intermediate that exhibits a unique duality in chemical reactivity. Depending on reaction conditions, it serves either as a stable, hydrophilic linker (m-PEG1-acid) in medicinal chemistry—critical for PROTAC and ADC development—or as a reactive precursor for acrylic acid production via
Chemical Profile & Reactivity Rationale[1][2][3]
3-MPA is a
-
Under Kinetic Control (Mild Conditions): The methoxy ether linkage is stable. The carboxylic acid can be activated (to acid chlorides or active esters) for amide/ester bond formation.[1] This is the basis for its use as a "spacer" or "linker" in drug design.
-
Under Thermodynamic Control (High Heat/Acidic Catalysis): The molecule undergoes
-elimination (demethoxylation) to generate acrylic acid. This pathway is industrially relevant for renewable monomer synthesis but must be suppressed during pharmaceutical synthesis.
| Property | Value |
| IUPAC Name | 3-Methoxypropanoic acid |
| Synonyms | m-PEG1-acid; |
| CAS Number | 2544-06-1 |
| Molecular Weight | 104.10 g/mol |
| Boiling Point | 116.0°C (9 mmHg) |
| pKa | ~4.5 (Carboxylic acid) |
Application I: Medicinal Chemistry (Linker Synthesis)
In the context of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), 3-MPA is designated as m-PEG1-acid . It serves as the shortest possible polyethylene glycol (PEG) linker, providing a precise 3-atom spacer that modulates solubility without introducing significant steric bulk.
Protocol A: Synthesis of 3-Methoxypropanoyl Chloride
Activation of 3-MPA is the first step for efficient amide or ester coupling. The acid chloride is more reactive than standard coupling agents for difficult amines.
Reagents:
-
3-Methoxypropanoic acid (1.0 eq)
-
Thionyl chloride (SOCl
) (2.0 eq) -
Solvent: Neat or Dichloromethane (DCM) if scale is small.
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl
drying tube or N inlet. -
Addition: Charge 3-MPA into the flask. Add Thionyl chloride dropwise at room temperature (RT).
-
Reaction: Warm the mixture to 30–40°C and stir for 3 hours .
-
Mechanistic Insight: Moderate temperature is crucial. Excessive heat (>60°C) may trigger partial
-elimination to acryloyl chloride, contaminating the product.
-
-
Workup: Remove excess SOCl
under reduced pressure (rotary evaporator with a caustic trap). -
Purification: Distill the residue under vacuum.
-
Target Fraction: Collect at 92–93°C / 18 mmHg .
-
Yield: Expect 90–93% of a colorless liquid.[2]
-
Protocol B: Amide Coupling (PROTAC Linker Installation)
This protocol demonstrates the attachment of 3-MPA to a secondary amine (e.g., a piperazine-functionalized E3 ligase ligand).
Reagents:
-
Amine Substrate (1.0 eq)[3]
-
3-Methoxypropanoic acid (1.2 eq)
-
Coupling Agent: HATU (1.2 eq) or EDC·HCl (1.5 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Dissolve the 3-MPA (1.2 eq) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 minutes at RT to form the active ester (O-At).
-
Add the Amine Substrate (1.0 eq) in one portion.
-
Stir at RT for 2–4 hours. Monitor by LC-MS.[1]
-
Quality Check: Look for the M+104 (acid) or M+86 (acyl group) shift.
-
-
Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), 1N HCl (if substrate permits), and Brine. Dry over MgSO
.
Visualization: Linker Strategy in PROTAC Design
Figure 1: 3-MPA acts as a minimal spacer (m-PEG1) connecting the target ligand and E3 ligase ligand, facilitating the formation of the ternary complex required for protein degradation.
Application II: Industrial Synthesis (Acrylic Acid Production)
3-MPA can be converted into acrylic acid, a high-value monomer, via catalytic demethoxylation. This is particularly relevant when 3-MPA is derived from renewable sources or appears as a byproduct in 3-hydroxypropionic acid cycles.
Protocol C: Heterogeneous Catalytic Elimination
This gas-phase reaction uses a solid acid catalyst to cleave the methoxy group.
Catalyst Preparation:
-
Catalyst: Silica Gel (high purity) or Na-modified Zeolite Beta.
-
Note: Strong Brønsted acid sites (like in H-ZSM-5) favor coke formation. Weak Lewis acid sites (Silica) favor high selectivity (>99%) for acrylic acid.
Experimental Setup:
-
Reactor: Fixed-bed quartz tubular reactor (e.g., 10 mm ID).
-
Feed: 20 wt% solution of 3-MPA in water or methanol.
-
Carrier Gas: Nitrogen (N
) at 40 mL/min.
Procedure:
-
Pack the reactor with 1.0 g of catalyst (particle size 40–60 mesh).
-
Preheat reactor to 300°C under N
flow. -
Introduce the liquid feed via a syringe pump (WHSV = 1.0 h
). -
Reaction: The feed vaporizes and passes over the catalyst bed.
-
Reaction:
-
-
Collection: Condense the effluent in a cold trap (ice/water) for analysis by GC or HPLC.
Visualization: Elimination Mechanism
Figure 2: The conversion of 3-MPA to Acrylic Acid relies on surface-mediated elimination. High selectivity is achieved by avoiding strong Brønsted sites that cause polymerization.
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Corrosion/Irritation | Category 1B (Causes severe burns) | Wear nitrile gloves and lab coat. |
| Eye Damage | Category 1 (Causes serious eye damage) | Use chemical splash goggles. |
| Inhalation | STOT SE 3 (Respiratory irritation) | Handle only in a fume hood. |
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can hydrolyze acid chlorides derived from the parent acid.
References
-
Synthesis of 3-Methoxypropanoyl Chloride: Organic Syntheses, Coll. Vol. 3, p. 169 (1955); Vol. 23, p. 11 (1943). Method adapted for methoxy-analog.[4]Link
-
Catalytic Conversion to Acrylic Acid: "Highly efficient and selective production of acrylic acid from 3-hydroxypropionic acid over acidic heterogeneous catalysts." ResearchGate.[5] (Note: 3-MPA follows parallel elimination kinetics). Link
-
PROTAC Linker Design: "Current strategies for the design of PROTAC linkers: a critical review." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link
-
Chemical Properties & Safety: PubChem CID 134442 (3-Methoxypropanoic acid). Link
Sources
Application Note: 3-Methoxypropanoic Acid as a Strategic Pharmaceutical Building Block
Abstract
3-Methoxypropanoic acid (3-MPA, CAS: 2544-06-1) is a bifunctional building block offering a unique combination of a terminal carboxylic acid and a stable ether linkage.[1] Unlike traditional alkyl chains, the methoxy-ether motif increases aqueous solubility and modulates lipophilicity (
Introduction: The Physicochemical Advantage
In medicinal chemistry, "escaping the flatland" of aromatic rings often requires flexible aliphatic linkers. However, simple alkyl chains often suffer from poor solubility and metabolic liability. 3-MPA serves as a "minimalist PEG" linker.
Key Advantages:
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, lowering
compared to pentanoic acid derivatives. -
Metabolic Stability: The
-methoxy group blocks -oxidation pathways common to fatty acid-like side chains. -
Bioisosterism: It mimics the spatial arrangement of naturally occurring metabolites while altering electronic properties.
Preparation Module: Synthesis of 3-MPA
While commercially available, in-house preparation is often required for deuterated analogs or large-scale cost efficiency.[1] The synthesis relies on the thermodynamic Michael addition of methanol to methyl acrylate, followed by hydrolysis.
Reaction Scheme (Graphviz)
Figure 1: Two-step synthesis workflow for 3-MPA from commodity chemicals.
Step-by-Step Protocol
Step 1: Michael Addition (Ester Formation)
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar. Flush with N₂.
-
Reagents: Charge methanol (100 mL, excess) and sodium methoxide (0.5 eq, catalyst). Stir until dissolved.
-
Addition: Add methyl acrylate (50 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Reflux at 65°C for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The acrylate spot (
) should disappear. -
Workup: Neutralize with glacial acetic acid. Concentrate in vacuo to remove methanol. Resuspend in Et₂O, wash with brine, dry over MgSO₄, and concentrate to yield Methyl 3-methoxypropionate (Colorless oil).
Step 2: Saponification (Acid Formation)
-
Hydrolysis: Dissolve the ester from Step 1 in THF/Water (1:1, 50 mL). Add LiOH or NaOH (2.0 eq). Stir at RT for 2 hours.
-
Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~2.0.
-
Extraction: Extract exhaustively with DCM (
mL). Note: 3-MPA is water-soluble; salting out the aqueous phase with NaCl is critical for high yield. -
Purification: Dry organic layer (Na₂SO₄) and concentrate. Distillation (bp ~116°C @ 12 mmHg) yields pure 3-MPA.
Application Module A: Linker Chemistry (Amidation)
3-MPA is widely used to attach payloads in Antibody-Drug Conjugates (ADCs) or to tune the solubility of kinase inhibitors.[1]
Coupling Logic
Direct coupling requires activation.[1] Due to the
Protocol: HATU-Mediated Coupling
Target: Synthesis of N-R-3-methoxypropanamide.
-
Activation: In a dry vial, dissolve 3-MPA (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).
-
Coupling Agent: Add HATU (1.1 eq). Stir for 5 minutes at RT. The solution typically turns yellow.
-
Amine Addition: Add the amine partner (R-NH₂, 1.0 eq).
-
Monitoring: Stir for 2-4 hours. Monitor via LC-MS. 3-MPA is not UV active, so track the consumption of the amine or appearance of the product mass (
). -
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO₃ and brine.
Self-Validating Checkpoint:
-
1H NMR (CDCl₃): The product should show the diagnostic methoxy singlet at
ppm and the triplet of the -CH₂ at ppm shifting slightly upfield compared to the free acid.
Application Module B: Heterocycle Synthesis (Dihydrouracils)
3-MPA derivatives are precursors to dihydrouracils, a scaffold found in chemotherapeutics (e.g., 5-FU metabolites) and antivirals.
Mechanism Visualization
Figure 2: Pathway for converting 3-MPA into dihydrouracil scaffolds.
Protocol: Cyclization with Urea
-
Mix: Combine 3-MPA (10 mmol) and Urea (15 mmol) in Acetic Anhydride (5 mL).
-
Heat: Heat to 90°C for 3 hours. The acetic anhydride serves as both solvent and dehydrating agent.
-
Quench: Pour the hot mixture onto ice water (50 mL).
-
Isolation: The dihydrouracil derivative often precipitates.[1] If not, extract with EtOAc.
-
Validation: Dihydrouracils show a characteristic carbonyl stretch in IR (~1700 cm⁻¹) and loss of the broad carboxylic OH peak.
Quality Control & Specifications
To ensure reproducibility in biological assays, the building block must meet these criteria.
| Parameter | Specification | Method | Diagnostic Note |
| Appearance | Clear, colorless liquid | Visual | Yellowing indicates oxidation.[1] |
| Purity | >97.0% | GC-FID / HPLC | |
| 1H NMR | Conforms to structure | CDCl₃, 400 MHz | |
| Water | <0.5% | Karl Fischer | Critical for HATU couplings. |
| Solubility | Soluble in Water, DCM, MeOH | Visual | Immiscibility in water implies ester impurity. |
References
-
Synthesis via Michael Addition
-
Pharmaceutical Applications & Properties
-
Heterocycle Synthesis (Dihydrouracils)
-
Synthesis and Characterization of Dihydrouracil Analogs. National Institutes of Health (PMC). Discusses cyclization of beta-amino/alkoxy acids. Link
-
-
NMR Solvent Data (For QC)
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics 2010, 29, 9, 2176–2179. Link
-
Sources
Esterification of 3-Methoxypropanoic acid protocols
Application Note: Strategic Esterification Protocols for 3-Methoxypropanoic Acid
Executive Summary & Chemical Context
The esterification of 3-Methoxypropanoic acid (3-MPA) presents a specific challenge often overlooked in standard "carboxylic acid + alcohol" workflows: the risk of
Unlike simple aliphatic acids, 3-MPA is a
This guide details three protocols ranging from robust scale-up methods to high-precision laboratory techniques, specifically engineered to mitigate the elimination pathway while maximizing conversion.
Decision Matrix: Protocol Selection
| Requirement | Recommended Protocol | Key Advantage | Primary Risk |
| Scale (>50g) | Protocol A: Modified Fischer | Cost-effective, uses common reagents. | Equilibrium limited; requires water removal. |
| High Purity / Lab (<10g) | Protocol B: Steglich Coupling | Mildest conditions (RT); near-zero elimination. | Atom economy (DCU waste); reagent cost. |
| Acid-Sensitive Substrates | Protocol C: Alkyl Halide Activation | Avoids acidic conditions entirely. | Uses toxic alkylating agents (MeI). |
Critical Mechanistic Insight: The -Elimination Trap
Before executing any protocol, researchers must understand the competing pathways. In standard acid catalysis, the protonated carbonyl is the target.[1] However, protonation of the ether oxygen (though less favorable) or thermal stress can trigger elimination.
Figure 1: Competing pathways. Path A is the kinetic target. Path B (Elimination) becomes significant at T > 80°C or with high concentrations of strong mineral acids.
Protocol A: Modified Fischer Esterification (Azeotropic Control)
Context: Best for gram-to-multigram synthesis where reagents must be cheap. We utilize a lower-temperature azeotrope (Benzene or Toluene/Methanol) rather than neat acid reflux to control thermal stress.
Reagents:
-
3-Methoxypropanoic acid (1.0 equiv)[2]
-
Methanol (5.0 equiv) - Large excess drives equilibrium
-
Toluene (Solvent volume to maintain reflux ~75-80°C)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) - Preferred over H2SO4 for easier handling
Experimental Workflow:
-
Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charging: Add 3-MPA, Methanol, and Toluene. Add p-TsOH monohydrate last.
-
Reflux: Heat the mixture to reflux. The Toluene/Methanol/Water azeotrope will carry water into the trap.
-
Note: Since Methanol is the reactant, it will also co-distill. You may need to slowly add fresh dry Methanol to the reaction pot if the volume drops significantly, or use a setup that recycles the lower phase (if designing a custom trap), but standard Dean-Stark usually traps water/methanol phase. Modification: For strictly lab scale, use Molecular Sieves (3A) in a Soxhlet extractor instead of a Dean-Stark to actively dry the refluxing solvent without losing methanol.
-
-
Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexane). Stain with KMnO4 (Ester is not UV active, but the acid is weak). Look for disappearance of the acid spot.
-
Workup:
-
Cool to Room Temperature (RT).
-
Wash reaction mixture with Saturated
(2x) to remove unreacted acid and p-TsOH. Caution: Gas evolution ( ). -
Wash organic layer with Brine (1x).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Distillation.
-
Product BP: ~143°C (atm).
-
Recommendation: Vacuum distillation is safer to prevent thermal degradation.
-
Protocol B: Steglich Esterification (DCC/DMAP)
Context: The "Gold Standard" for high-value intermediates. It proceeds at Room Temperature (RT), effectively eliminating the risk of acrylic acid formation.
Reagents:
-
3-Methoxypropanoic acid (1.0 equiv)[2]
-
Methanol (1.2 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM) (Solvent, 0.5 M concentration)
Experimental Workflow:
-
Preparation: In a dry RBF under Nitrogen atmosphere, dissolve 3-MPA, Methanol, and DMAP in anhydrous DCM.
-
Activation: Cool the solution to 0°C (Ice bath).
-
Addition: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.
-
Observation: A white precipitate (Dicyclohexylurea - DCU) will form almost immediately.
-
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 3–12 hours.
-
Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the insoluble DCU byproduct.
-
Workup:
-
Wash filtrate with 0.5N HCl (to remove DMAP and residual DCC).
-
Wash with Saturated
. -
Dry over
and concentrate.
-
-
Purification: Flash Column Chromatography (if high purity required) or simple vacuum distillation.
Figure 2: Steglich Esterification Workflow. The precipitation of DCU drives the reaction forward irreversibly.
Protocol C: Alkyl Halide Activation (Base-Promoted)
Context: Uses Methyl Iodide (MeI) .[3][4] This method avoids acid entirely, making it ideal if the substrate contains other acid-labile groups (e.g., acetals).
Reagents:
-
3-Methoxypropanoic acid (1.0 equiv)
-
Methyl Iodide (1.5 equiv) (Warning: Neurotoxin/Alkylator)
-
Potassium Carbonate (
) (2.0 equiv) or DIPEA (1.5 equiv) -
DMF or Acetone (Solvent)
Experimental Workflow:
-
Dissolution: Dissolve 3-MPA in DMF (Dimethylformamide).
-
Deprotonation: Add
. Stir for 15 minutes at RT. The mixture will become a suspension. -
Alkylation: Add Methyl Iodide dropwise.
-
Safety: Perform in a well-ventilated fume hood. MeI is volatile and toxic.[4]
-
-
Reaction: Stir at RT for 4–6 hours.
-
Quench: Pour mixture into excess water.
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Note: DMF is water-soluble, but multiple water washes are required to remove it from the organic layer.
-
-
Purification: Concentrate organic layer. The residue is usually pure enough, or can be distilled.
Comparative Data Summary
| Metric | Protocol A (Fischer) | Protocol B (Steglich) | Protocol C (Alkyl Halide) |
| Yield | 65 - 80% | 85 - 95% | 90 - 98% |
| Reaction Temp | 65°C - 80°C | 0°C -> 25°C | 25°C |
| Atom Economy | High (Water byproduct) | Low (DCU waste) | Moderate (KI byproduct) |
| Scalability | Excellent | Poor (DCU removal hard at kg scale) | Good (Safety constraints) |
| Elimination Risk | Moderate | Very Low | Negligible |
References
-
Fischer Esterification Mechanism & Equilibrium
-
Master Organic Chemistry. "Fischer Esterification." Accessed Oct 2023. Link
-
-
Steglich Esterification Protocols
-
Organic Syntheses. "Esterification of Carboxylic Acids with DCC/DMAP." Org. Synth. Coll. Vol. 6, p.781. Link
-
-
Properties of 3-Methoxypropanoic Acid
-
Methyl Iodide Alkylation Method
-
Industrial Context (Acrylate Route)
-
Google Patents. "Method for preparing 3-methoxy methyl propionate (CN1660767A)." Link
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. lookchem.com [lookchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Methoxypropionic acid, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. 3-甲氧基丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-METHOXYPROPIONIC ACID | 2544-06-1 [chemicalbook.com]
Amidation Reactions of 3-Methoxypropanoic Acid: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of 3-Methoxypropanoic Acid Amides
In the landscape of modern drug discovery and development, the amide bond remains a cornerstone functional group, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. 3-Methoxypropanoic acid, with its ether linkage, offers a unique scaffold for introducing hydrophilicity and conformational constraints into molecules. Its amides are of significant interest as building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the amidation of 3-methoxypropanoic acid, detailing reaction mechanisms, offering field-proven protocols, and addressing common challenges to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the starting material is paramount.
| Property | Value | Reference |
| Molecular Formula | C4H8O3 | |
| Molecular Weight | 104.10 g/mol | |
| Appearance | Colorless to light yellow liquid | TCI America |
| Boiling Point | 116 °C at 12 hPa | HPC Standards |
| Flash Point | 113 °C | TCI America |
| IUPAC Name | 3-methoxypropanoic acid |
Safety and Handling: 3-Methoxypropanoic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
The Core of Amidation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary hurdle is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" to transform the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.
This guide will focus on two of the most robust and widely used coupling systems:
-
Carbodiimide-based couplings: Utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).
-
Uronium/Guanidinium-based couplings: Employing reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Mechanism of Action: EDC/HOBt Coupling
The EDC/HOBt system is a workhorse in amide bond formation due to its efficiency and the water-solubility of its urea byproduct, which simplifies purification.[2] The reaction proceeds through a multi-step mechanism:
Caption: EDC/HOBt amidation workflow.
Expert Insights: The addition of HOBt is crucial. It reacts with the highly reactive O-acylisourea intermediate to form an HOBt active ester. This ester is more stable than the O-acylisourea, which helps to suppress side reactions and minimize racemization if the amine is chiral.[3]
Protocols for the Amidation of 3-Methoxypropanoic Acid
The following protocols are designed to be robust starting points for the synthesis of a wide range of amides from 3-methoxypropanoic acid.
Protocol 1: General Procedure for EDC/HOBt Coupling with Primary and Secondary Amines
This protocol is suitable for a broad range of aliphatic and aromatic amines.
Materials:
-
3-Methoxypropanoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1N HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄ or MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxypropanoic acid (1.0 equiv), the desired amine (1.0-1.2 equiv), and HOBt (1.1-1.5 equiv).
-
Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring. This helps to control the exothermic reaction and minimize potential side reactions.
-
EDC Addition: Add EDC·HCl (1.1-1.5 equiv) portion-wise to the cooled mixture. Adding the EDC in portions prevents a rapid temperature increase.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 equiv) dropwise to the reaction. The base is essential to neutralize the HCl salt of EDC and to scavenge the proton generated during the reaction.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic phase sequentially with 1N HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted 3-methoxypropanoic acid and HOBt), and finally with brine (to remove residual water).
-
The water-soluble EDC urea byproduct will be removed during these aqueous washes.[2]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 3-methoxypropanamide.
-
Self-Validation: The success of the workup can be initially assessed by TLC, where the disappearance of the water-soluble byproducts from the organic layer should be evident. The final purity should be confirmed by NMR and/or LC-MS analysis.
Protocol 2: HATU-Mediated Coupling for Challenging Substrates
HATU is a more potent coupling reagent, often employed for sterically hindered amines or for reactions that are sluggish with EDC/HOBt.[4]
Caption: HATU-mediated amidation workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3-methoxypropanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step forms the highly reactive OAt-active ester.
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The byproducts of HATU are also water-soluble and will be removed during the aqueous washes.
Troubleshooting Common Amidation Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient activation of the carboxylic acid.- Low nucleophilicity of the amine (e.g., anilines).- Steric hindrance around the amine or carboxylic acid. | - Switch to a more powerful coupling reagent like HATU.[4]- Increase the reaction temperature (use with caution to avoid side reactions).- For electron-deficient anilines, consider using a protocol with DMAP as a catalyst.[5] |
| Formation of Side Products | - Racemization of chiral centers.- Formation of N-acylurea byproduct (with EDC).- Dimerization of the activated carboxylic acid. | - Ensure HOBt or HOAt is used to suppress racemization.[3]- Maintain a low reaction temperature (0 °C to RT).- Add the amine shortly after the activation step. |
| Difficult Purification | - Residual coupling agent byproducts in the final product.- Co-elution of the product with impurities during chromatography. | - Ensure thorough aqueous workup to remove water-soluble byproducts.- For DMF as a solvent, washing with 5% LiCl solution can aid in its removal.[6]- Optimize the solvent system for column chromatography. |
Conclusion
The amidation of 3-methoxypropanoic acid is a versatile and powerful tool for the synthesis of novel chemical entities. By understanding the underlying mechanisms of common coupling reagents and adhering to robust, well-designed protocols, researchers can efficiently generate a diverse array of amides. The choice between EDC/HOBt and HATU will depend on the specific substrates and the challenges they present. With careful execution and diligent monitoring, the protocols and insights provided in this guide will facilitate successful and reproducible outcomes in the laboratory.
References
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxypropionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
HPC Standards. (n.d.). 3-Methoxypropanoic acid. Retrieved from [Link]
Sources
- 1. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. peptide.com [peptide.com]
- 4. apexbt.com [apexbt.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
3-Methoxypropanoic acid as a linker in chemical biology
Executive Summary
3-Methoxypropanoic acid (3-MPA) , often referred to as mPEG1-acid , represents the smallest unit of the polyethylene glycol (PEG) family. Unlike bifunctional crosslinkers (e.g., 3-maleimidopropionic acid) that connect two biomolecules, 3-MPA serves primarily as a monofunctional "capping" linker or pendant modifier .
Its strategic value in chemical biology lies in its ability to modulate the physicochemical properties—specifically hydrophilicity (LogP) and hydrogen bond acceptor (HBA) count —of small molecule drugs, PROTACs, and protein surfaces without introducing the steric bulk or polydispersity associated with longer PEG chains.
This guide details the mechanistic rationale, synthesis protocols, and quality control measures for deploying 3-MPA to optimize ligand-receptor interactions and surface biophysics.
Mechanistic Grounding: The "Ether Oxygen" Effect
To use 3-MPA effectively, one must understand why it is superior to standard alkyl caps (like acetic acid or propionic acid) in specific contexts.
The Gauche Effect and Conformation
Unlike a propyl chain (
-
Impact: This induces a "kinked" or compact structure rather than a fully extended zigzag, potentially fitting better into curved solvent channels of proteins (e.g., E3 ligase binding pockets in PROTACs).
Solvation and "Water Bridging"
The ether oxygen acts as a weak hydrogen bond acceptor.
-
Alkyl Cap (Propionic Acid): Hydrophobic desolvation penalty upon binding.
-
3-MPA Cap: Retains a water molecule via H-bonding. This "structural water" can bridge the ligand to the protein surface, improving enthalpy of binding (
) in solvent-exposed pockets.
Application Workflows
Application A: Physicochemical Tuning of PROTACs
In PROTAC design, the "linker" usually connects the Warhead and the E3 Ligand. However, 3-MPA is used to modify the solvent-exposed exit vector of the E3 ligand (e.g., VHL or Cereblon ligands) to improve cell permeability.
-
Problem: High molecular weight PROTACs often suffer from poor solubility.
-
Solution: Capping an amine exit vector with 3-MPA (instead of an acetyl group) lowers LogP by ~0.5–1.0 units, enhancing solubility without adding the mass of a full PEG4 chain.
Application B: "Hydrophilic Capping" of Protein Surfaces
During antibody-drug conjugate (ADC) synthesis or solid-phase peptide synthesis (SPPS), unreacted amines must be "capped" to prevent side reactions.
-
Standard: Acetic Anhydride (Hydrophobic cap).
-
Advanced: 3-MPA NHS Ester (Hydrophilic cap).
-
Benefit: Reduces aggregation of hydrophobic peptides/ADCs by presenting a polar, non-charged surface.
Experimental Protocol: Synthesis and Conjugation
Objective: Conjugate 3-MPA to a primary amine (R-NH
Materials
-
3-Methoxypropanoic acid (3-MPA): (CAS: 2544-06-1)[1]
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[2]
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.[3]
-
Base: DIPEA (N,N-Diisopropylethylamine).
Workflow Diagram (Graphviz)
Figure 1: Step-wise activation and conjugation workflow for 3-MPA.
Step-by-Step Protocol
Phase 1: In-Situ Activation (NHS Ester Formation) Note: 3-MPA NHS ester is hydrolytically unstable; prepare immediately before use.
-
Calculate Stoichiometry:
-
3-MPA: 1.0 equivalent
-
EDC-HCl: 1.2 equivalents
-
NHS: 1.2 equivalents
-
-
Dissolution: Dissolve 3-MPA in anhydrous DMF to a concentration of 100 mM.
-
Activation: Add EDC and NHS to the 3-MPA solution.
-
Incubation: Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (
).-
Checkpoint: TLC or LC-MS should show disappearance of the acid peak and formation of the NHS ester (+97 Da shift from acid).
-
Phase 2: Conjugation to Amine (Small Molecule)
-
Preparation: Dissolve the amine-bearing substrate (R-NH
) in DMF (or compatible solvent). Add 2.0 equivalents of DIPEA. -
Addition: Add the activated 3-MPA-NHS solution (1.5 equivalents relative to substrate) dropwise.
-
Quenching: Add 5% aqueous citric acid or dilute HCl to quench unreacted EDC.
-
Workup: Extract with Ethyl Acetate (if lipophilic) or purify directly via Prep-HPLC (Reverse Phase C18).
Phase 3: Conjugation to Protein (Surface Capping)
-
Buffer Exchange: Ensure protein is in an amine-free buffer (PBS, pH 7.4 or Bicarbonate, pH 8.0). Avoid Tris or Glycine.
-
Stoichiometry: Use 20–50 molar excess of 3-MPA-NHS ester relative to protein concentration (due to rapid hydrolysis in water).
-
Addition: Add the DMF solution of 3-MPA-NHS to the protein (keep DMF < 10% v/v).
-
Incubation: 2 hours on ice or 1 hour at RT.
-
Purification: Remove excess small molecules via Desalting Column (e.g., Zeba Spin) or Dialysis.
Quality Control & Validation
To ensure the "linker" is correctly installed, use the following analytical markers.
Data Summary Table: Identification Markers
| Analytical Method | Parameter | Expected Observation (3-MPA Conjugate) |
| 1H NMR | Methoxy Singlet | Sharp singlet ( |
| 1H NMR | Triplet ( | |
| 1H NMR | Triplet ( | |
| LC-MS (ESI+) | Mass Shift ( | +86.04 Da (vs. free amine) |
| LC-MS | vs. Acetyl Cap | +44.03 Da mass difference vs. Acetyl |
| HPLC | Retention Time | Slightly earlier (more polar) than Acetyl/Propionyl analogs |
Troubleshooting Guide
-
Issue: Low conjugation yield.
-
Cause: Hydrolysis of NHS ester.
-
Fix: Use anhydrous DMF for activation. Ensure protein buffer pH is > 7.2.[3]
-
-
Issue: "Linker" cleavage.
-
Cause: 3-MPA forms a stable amide. If cleavage occurs, check for ester formation (if OH groups were present) which is labile. Ensure selectivity for amines by controlling pH (pH 8.0 favors amines over alcohols).
-
References
-
PubChem. 3-Methoxypropanoic acid - Compound Summary. National Library of Medicine. Available at: [Link]
Sources
GC-MS analysis of 3-Methoxypropanoic acid
Application Note: High-Sensitivity GC-MS Analysis of 3-Methoxypropanoic Acid (3-MPA)
Introduction & Scope
3-Methoxypropanoic acid (3-MPA, CAS: 2544-06-1) is a structural isomer of beta-hydroxybutyric acid derivatives and a critical intermediate in the synthesis of polymers and pharmaceutical precursors. Unlike its perfluorinated analog (Perfluoro-3-methoxypropanoic acid, PFMPA), which is a persistent environmental contaminant, non-fluorinated 3-MPA is often analyzed in the context of metabolic profiling, drug impurity analysis (specifically in methoxy-PEGylated therapeutics), and fine chemical synthesis.
The Analytical Challenge: 3-MPA is a small, polar molecule (MW 104.11 g/mol ) containing both an ether linkage and a carboxylic acid group.
-
Volatility: While it has a boiling point of ~116°C (at reduced pressure), its high polarity leads to severe peak tailing and irreversible adsorption on standard non-polar GC columns (e.g., 5% phenyl-methylpolysiloxane).
-
Stability: Direct injection can lead to thermal degradation in the injector port.
The Solution: This protocol utilizes Silylation (TMS Derivatization) . Converting the carboxylic acid to a trimethylsilyl (TMS) ester reduces polarity, increases thermal stability, and produces a characteristic mass spectrum ideal for trace quantification.
Experimental Design Strategy
To ensure data integrity and reproducibility (E-E-A-T), this method employs a "Derivatize-and-Separate" approach.
-
Derivatization Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
-
Rationale: BSTFA is a potent silyl donor that reacts rapidly with carboxylic acids. The addition of 1% TMCS acts as a catalyst to ensure complete conversion, preventing "ghost peaks" from under-derivatized analytes.
-
-
Column Selection: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Rationale: A chemically bonded, low-bleed phase essential for MS detection. The "Ultra Inert" (UI) designation minimizes activity towards any residual active protons.
-
-
Internal Standard (ISTD): 3-Chloropropanoic acid or d3-3-Methoxypropanoic acid (if available).
-
Rationale: A structural analog corrects for extraction efficiency and derivatization variability.
-
Workflow Logic
Figure 1: Analytical Workflow for 3-MPA Analysis. The critical control point is the "Evaporation" step, as residual water will quench the derivatization reagent.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte Standard | 3-Methoxypropanoic acid (>98%) | Calibration |
| Derivatization Agent | BSTFA + 1% TMCS | Silylation of -COOH |
| Solvent A | Pyridine (Anhydrous) | Proton scavenger/Solvent |
| Solvent B | Ethyl Acetate (HPLC Grade) | Extraction solvent |
| Internal Standard | 3-Chloropropanoic acid | Quantitation Reference |
| Drying Agent | Magnesium Sulfate (MgSO4) | Water removal |
Detailed Protocol
Step 1: Sample Preparation
Note: If analyzing aqueous biological fluids, water must be removed completely before derivatization.
-
Extraction: Aliquot 100 µL of sample into a glass centrifuge tube.
-
Spike ISTD: Add 10 µL of Internal Standard solution (100 µg/mL).
-
Protein Precipitation/Extraction: Add 400 µL of cold Acetonitrile or Ethyl Acetate. Vortex for 30 seconds.
-
Centrifugation: Spin at 10,000 x g for 5 minutes to pellet particulates.
-
Supernatant Transfer: Transfer the supernatant to a clean GC vial insert.
-
Drying: Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.
-
Critical: Any moisture remaining will hydrolyze the BSTFA, forming TMS-hydroxide (silanol) and failing to derivatize the analyte.
-
Step 2: Derivatization (Silylation)
-
Reconstitution: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS . Cap immediately.
-
Reaction: Incubate at 60°C for 30 minutes in a heating block.
-
Cooling: Allow to cool to room temperature.
-
Dilution (Optional): If the sample is high-concentration, dilute with 100 µL of anhydrous hexane.
-
Injection: Transfer to autosampler. Inject within 24 hours.
Step 3: GC-MS Method Parameters
Gas Chromatograph (Agilent 7890B or equivalent):
-
Inlet: Splitless mode (1 min purge), 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
Oven Program:
-
Initial: 50°C (Hold 1 min) — Low temp required to trap volatile derivative.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 30°C/min to 300°C (Hold 3 min).
-
Total Run Time: ~16 minutes.
Mass Spectrometer (Agilent 5977B or equivalent):
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 280°C.
-
Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (m/z 40-400) for identification.
Results & Discussion
Mass Spectral Interpretation
The TMS derivative of 3-Methoxypropanoic acid (MW 176) follows a specific fragmentation pathway.
Target Ions for SIM:
| Ion (m/z) | Type | Origin/Fragment Structure |
|---|---|---|
| 161 | Quant | [M-15]+ : Loss of methyl group from TMS. High intensity. |
| 73 | Qual | [Si(CH3)3]+ : Trimethylsilyl cation (Base peak for many TMS derivatives). |
| 45 | Qual | [CH2=OCH3]+ : Characteristic ether cleavage. |
| 117 | Qual | [M-59]+ : Loss of carboxyl-TMS group (COOTMS). |
Note: The molecular ion (M+ 176) is often weak or absent in EI spectra of aliphatic esters.
Fragmentation Pathway Visualization
Figure 2: Electron Impact (EI) Fragmentation Pathway of 3-Methoxypropanoic acid TMS ester.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak Detected | Water in sample quenched BSTFA. | Ensure strict anhydrous conditions. Use fresh pyridine. |
| Tailing Peaks | Active sites in liner or column. | Replace inlet liner with deactivated glass wool. Trim column. |
| Extra Peaks (m/z 147) | Polysiloxane degradation. | Check septum bleed or column stationary phase damage. |
| Low Sensitivity | Split ratio too high. | Switch to Splitless mode or reduce split ratio (e.g., 5:1). |
References
-
National Institute of Standards and Technology (NIST). 3-Methoxypropionic acid Mass Spectrum (Source: NIST Mass Spectrometry Data Center). PubChem.[1] [Link]
-
Fiehn, O. Metabolite Profiling by Gas Chromatography-Mass Spectrometry.[2] In: Plant Metabolomics. Methods in Molecular Biology. Humana Press.[3] (Standard protocol reference for BSTFA derivatization).
- Little, J. L.Derivatization of Carboxylic Acids for GC-MS Analysis. Agilent Technologies Application Note.
Sources
High-Sensitivity Profiling of 3-Methoxypropanoic Acid: Dual-Stream Derivatization Protocols for GC-MS and HPLC-FLD
Abstract & Analytical Challenge
3-Methoxypropanoic acid (3-MPA, CAS: 2544-06-1) is a small, polar metabolite (
-
High Polarity: The carboxylic acid moiety leads to strong hydrogen bonding, resulting in poor peak shape and carryover on non-polar GC columns.[1]
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering it invisible to standard UV-Vis detectors (HPLC-UV) except at non-specific low wavelengths (<210 nm), where solvent noise is prohibitive.[1]
This Application Note details two orthogonal derivatization strategies to overcome these barriers: Silylation for volatility enhancement (GC-MS) and Coumarin-Tagging for fluorogenic activation (HPLC-FLD).[1]
Method A: GC-MS Analysis via Silylation
Objective: Convert the polar carboxylic acid into a volatile trimethylsilyl (TMS) ester.[1] Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]
Mechanistic Insight
Silylation replaces the active protic hydrogen of the carboxyl group with a trimethylsilyl group. The addition of 1% TMCS acts as a catalyst to increase the silyl donor power of BSTFA, ensuring complete reaction of the sterically unhindered 3-MPA.
Note: The methoxy ether group (-OCH
Experimental Protocol (GC-MS)
Reagents Required:
-
BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]
-
Anhydrous Pyridine (Solvent & Acid Scavenger).[1]
-
Internal Standard (IS): 3-Ethoxypropionic acid or Benzoic acid-d5.[1]
Step-by-Step Workflow:
-
Sample Preparation: Aliquot 50 µL of biological fluid or aqueous standard into a glass reaction vial.
-
Drying (CRITICAL): Evaporate to complete dryness under a gentle stream of Nitrogen (
) at 40°C. Moisture will hydrolyze the TMS reagent immediately. -
Reconstitution: Add 50 µL of Anhydrous Pyridine. Vortex to dissolve the residue.[1]
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly with a PTFE-lined crimp cap.[1]
-
Incubation: Heat at 60°C for 30 minutes .
-
Injection: Inject 1 µL directly into the GC-MS (Splitless mode recommended for trace analysis).
Self-Validating Check:
-
Monitor the presence of the mono-TMS derivative of the Internal Standard. If the IS peak is missing or shows tailing (indicating hydrolysis back to the acid), the reaction environment was too wet.
GC-MS Workflow Diagram
Figure 1: Critical path for moisture-free silylation of 3-MPA.[1]
Method B: HPLC-FLD Analysis via Coumarin Tagging
Objective: Attach a highly fluorescent tag to 3-MPA to enable femtomole-level detection.[1] Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).[1][2][3]
Mechanistic Insight
This is an esterification reaction driven by phase-transfer catalysis.[1] The carboxylic acid is deprotonated by Potassium Carbonate (
Experimental Protocol (HPLC-FLD)
Reagents Required:
-
18-Crown-6 (Phase transfer catalyst).[1]
-
Potassium Carbonate (
, anhydrous).[1] -
Solvent: Acetone or Acetonitrile (HPLC Grade).[1]
Step-by-Step Workflow:
-
Standard Preparation: Dissolve 3-MPA sample in 100 µL Acetone.
-
Catalyst Addition: Add 10 mg of solid
and 5 mg of 18-Crown-6. -
Labeling: Add 100 µL of Br-Mmc solution (1 mg/mL in Acetone).
-
Reaction: Vortex and heat at 60°C for 45 minutes in a light-protected vial (amber glass).
-
Cleanup (Optional but Recommended): Pass through a weak cation exchange SPE cartridge to remove excess reagents if background noise is high.[1]
-
Analysis: Inject into HPLC with Fluorescence Detection.
-
Excitation: 325 nm
-
Emission: 390 nm[1]
-
HPLC-FLD Workflow Diagram
Figure 2: Phase-transfer catalyzed fluorescent labeling workflow.
Comparative Method Validation
The following performance metrics are typical for 3-MPA analysis when following the protocols above.
| Parameter | Method A: GC-MS (TMS) | Method B: HPLC-FLD (Coumarin) |
| Linearity ( | > 0.995 (1 - 100 µg/mL) | > 0.999 (10 - 1000 ng/mL) |
| LOD (Limit of Detection) | ~ 0.5 µg/mL | ~ 0.5 ng/mL (High Sensitivity) |
| Selectivity | Mass Spectral Fingerprint (m/z 73, 75,[1] 89) | Chromatographic Resolution |
| Primary Risk | Moisture contamination (Hydrolysis) | Excess reagent fluorescence |
| Throughput | High (Automated liquid injection) | Medium (Requires longer prep) |
Self-Validating System (LC): Run a "Reagent Blank" (No sample, only Br-Mmc + Catalyst).[1] If a large peak appears at the retention time of the 3-MPA derivative, your solvents are contaminated with trace organic acids (common in non-HPLC grade solvents).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid.[1] Retrieved from: [Link]
-
Dünges, W. (1977).[1] 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids.[1][2] Analytical Chemistry.[1][3][4][5][6][7][8][9][10][11] (Contextual citation for Br-Mmc chemistry). Available at: [Link]
Sources
- 1. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scioninstruments.com [scioninstruments.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. jfda-online.com [jfda-online.com]
Application Note: Polymerization & Functionalization Strategies using 3-Methoxypropanoic Acid (3-MPA)
This Application Note is designed for research scientists and drug development engineers. It moves beyond basic textbook definitions to provide actionable, high-level protocols for leveraging 3-Methoxypropanoic acid (3-MPA) in advanced polymer synthesis and drug delivery systems.
Executive Summary & Strategic Rationale
3-Methoxypropanoic acid (3-MPA) is often overlooked as a simple intermediate, yet it holds critical value in the synthesis of non-thrombogenic (blood-compatible) polymers and ionic liquid drug reservoirs .
Unlike standard acrylates, the methoxy-ether tail of 3-MPA derivatives provides a unique hydration profile known as "Intermediate Water" (IW) . This hydration layer acts as a biological stealth shield, preventing protein adsorption and platelet adhesion. Consequently, polymerization reactions involving 3-MPA are pivotal for developing next-generation catheters, stents, and transdermal patches.
Key Applications
-
Hemocompatible Coatings: Synthesis of Poly(vinyl 3-methoxypropionate) (PMePVE) via free radical polymerization.[1][2]
-
Transdermal Drug Delivery: Formation of lipophilic Ionic Liquids (ILs) for enhanced skin permeation of amine-based drugs (e.g., Asenapine).
-
Surface Grafting: Functionalization of hydroxyl-bearing scaffolds (Starch, Cellulose) to tune hydrophobicity.
Critical Mechanism: The "Intermediate Water" Concept[1][2]
Before detailing the protocols, it is essential to understand why we polymerize 3-MPA derivatives.
Polymers with specific ether/carbonyl spacing (like PMePVE) organize water molecules into three states:
-
Free Water: Bulk-like, freezes at 0°C.
-
Non-Freezing Water: Tightly bound to the polymer chain.
-
Intermediate Water (IW): Loosely bound, crystallizes below 0°C. This is the key.
Mechanism: The IW layer creates a physical and energetic barrier that prevents the denaturation of fibrinogen and the subsequent adhesion of platelets. 3-MPA derivatives are chemically tuned to maximize this IW fraction.
Figure 1: Mechanism of hemocompatibility driven by the Intermediate Water layer on 3-MPA based polymers.
Protocol A: Synthesis of Poly(vinyl 3-methoxypropionate) (PMePVE)
Objective: Synthesize a blood-compatible polymer for medical device coating. Challenge: 3-MPA does not polymerize directly. It must first be converted to a vinyl ester monomer.
Phase 1: Monomer Synthesis (Vinyl 3-methoxypropionate)
Reaction Type: Transvinylation (Mercury-free route recommended).
Reagents:
-
3-Methoxypropanoic acid (3-MPA)
-
Vinyl Acetate (Excess, acts as solvent/reactant)
-
Catalyst: Iridium complex
or Sodium Acetate (traditional). -
Inhibitor: Hydroquinone (trace).
Workflow:
-
Charge: In a dry round-bottom flask, mix 3-MPA (1.0 eq) with Vinyl Acetate (10.0 eq).
-
Catalyze: Add Sodium Acetate (0.05 eq) and Hydroquinone (100 ppm).
-
Reflux: Heat to reflux (approx. 75°C) under Nitrogen atmosphere for 4–6 hours.
-
Note: The reaction is an equilibrium. Using excess vinyl acetate drives the formation of Vinyl 3-methoxypropionate.
-
-
Quench & Isolate: Cool the mixture. Neutralize the catalyst with weak acid wash if necessary.
-
Purification: Remove excess vinyl acetate via rotary evaporation. Distill the remaining oil under reduced pressure to obtain pure Vinyl 3-methoxypropionate (VMP) .
-
Target Purity: >98% (Check via 1H-NMR).
-
Phase 2: Free Radical Polymerization
Reagents:
-
Monomer: Vinyl 3-methoxypropionate (VMP)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: Benzene or Ethyl Acetate (benzene provides better kinetics but requires safety controls).
Step-by-Step Protocol:
-
Preparation: Dissolve VMP in Benzene (1.0 M concentration).
-
Initiation: Add AIBN (1 mol% relative to monomer).
-
Degassing (Critical): Perform three Freeze-Pump-Thaw cycles to remove oxygen. Oxygen acts as a radical scavenger and will terminate chains prematurely.
-
Polymerization: Seal the ampoule/flask under Argon. Heat to 60°C for 16–24 hours .
-
Precipitation: Pour the viscous reaction mixture dropwise into excess cold Hexane or Diethyl Ether. The polymer PMePVE will precipitate as a white/translucent gum or solid.
-
Drying: Vacuum dry at 40°C for 24 hours.
Characterization Parameters:
| Technique | Target Metric | Purpose |
|---|---|---|
| 1H-NMR | Disappearance of vinyl protons (4.5–5.0 ppm) | Confirm conversion |
| GPC | Mw: 20,000 – 100,000 Da | Molecular weight distribution |
| DSC | Tg: approx. -20°C to -5°C | Thermal properties (rubbery state) |
| Contact Angle | ~40–60° (Hydrophilic) | Surface wettability validation |
Protocol B: 3-MPA Based Ionic Liquids for Transdermal Delivery
Objective: Enhance the skin permeation of amine-containing drugs (e.g., Asenapine, Lidocaine) by creating a lipophilic ionic liquid salt with 3-MPA. Mechanism: 3-MPA acts as a counter-ion that disrupts the crystalline structure of the drug, lowering its melting point and increasing lipid solubility in the stratum corneum.
Workflow:
-
Stoichiometry: Calculate 1:1 molar ratio of the Drug (Free Base) and 3-Methoxypropanoic acid.
-
Dissolution: Dissolve the drug in a minimal amount of Ethanol or Methanol.
-
Acid Addition: Add 3-MPA dropwise to the drug solution while stirring at room temperature.
-
Reaction: Stir for 2 hours. An exothermic interaction indicates salt formation.
-
Solvent Removal: Evaporate solvent via rotary evaporator.
-
Drying: Vacuum dry the resulting oil/viscous liquid for 48 hours to remove trace moisture.
-
Validation:
-
DSC: Look for the disappearance of the drug's sharp melting peak (indicating conversion to amorphous IL).
-
FTIR: Shift in Carboxyl (C=O) stretch of 3-MPA (from ~1710 cm⁻¹ to ~1550 cm⁻¹ for carboxylate
).
-
Application: Incorporate this IL (10-15% w/w) into a pressure-sensitive adhesive (PSA) matrix for patch manufacturing.
Troubleshooting & Optimization
Polymerization Issues
-
Problem: Low Molecular Weight (Mw).
-
Problem: Polymer is insoluble.
Safety Considerations
-
Vinyl Acetate: Flammable and potential carcinogen.
-
Benzene: Carcinogen. Substitute with Toluene or Ethyl Acetate where possible, though kinetics may slow down.
References
-
Sato, K., et al. (2017).[1] "Synthesis and Thrombogenicity Evaluation of Poly(3-methoxypropionic acid vinyl ester): A Candidate for Blood-Compatible Polymers." Biomacromolecules, 18(5), 1609-1616.[5][9] [5][9]
-
Tanaka, M., et al. (2023).[2] "The Intermediate Water Concept for Pioneering Polymeric Biomaterials." Bulletin of the Chemical Society of Japan, 96(9), 1052-1070.[2]
-
Quan, P., et al. (2025). "Formulation Development and Molecular Mechanism Characterization of Long-Acting Patches of Asenapine for Efficient Delivery by Combining API-ILs Strategy." ResearchGate / Asian Journal of Pharmaceutical Sciences.
-
BenchChem. (n.d.). "Synthesis of 3-methoxy-N,N-dimethylpropanamide from 3-methoxypropanoic acid." Protocol Database.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rBAN: retro-biosynthetic analysis of nonribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 10606-42-5: Ethyl 3-methoxypropanoate | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methoxypropanoic Acid (3-MPA)
Status: Active Topic: Downstream Processing & Purification Audience: Process Chemists, R&D Scientists Last Updated: January 31, 2026
Introduction: The Stability Paradox
Welcome to the technical support hub for 3-Methoxypropanoic acid (3-MPA). If you are accessing this guide, you are likely facing a yield loss or purity issue.
The purification of 3-MPA presents a classic "stability paradox." To purify it, you must apply heat (distillation), but applying heat risks triggering a Retro-Michael addition , reverting your product back to its starting materials: Acrylic Acid and Methanol. Furthermore, the presence of trace Acrylic Acid introduces a polymerization risk that can solidify your reaction vessel.
This guide moves beyond standard recipes to explain the causality of these failures and provides self-validating protocols to prevent them.
Part 1: Troubleshooting Modules
Issue 1: "My product yield drops significantly after distillation."
Diagnosis: Thermal Degradation via Retro-Michael Addition. The Science: 3-MPA is formed via a Michael addition (Methanol + Acrylic Acid). This reaction is reversible.[1] Under atmospheric pressure, the boiling point of 3-MPA (extrapolated >200°C) exceeds the activation energy threshold for the reverse reaction. If you distill at atmospheric pressure or insufficient vacuum, you are actively cracking your product.
Corrective Action:
-
Vacuum Requirement: You must distill at < 15 mbar (11 mmHg) .
-
Temperature Limit: Keep the pot temperature below 125°C .
-
Validation: Check the distillate by NMR. If you see significant alkene signals (multiplets at 5.8–6.4 ppm), you are generating Acrylic Acid in situ.
Issue 2: "The distillation pot turned into a gel/solid."
Diagnosis: Radical Polymerization of Acrylic Acid Impurities. The Science: Even if your reaction conversion was high, trace Acrylic Acid concentrates in the pot during distillation. Without inhibition, thermal energy initiates radical polymerization, creating a "popcorn polymer" or gel that ruins the batch.
Corrective Action:
-
Inhibitor Addition: Add MEHQ (4-Methoxyphenol) at 200–500 ppm to the distillation pot before heating.
-
Oxygen Sparge: MEHQ requires dissolved oxygen to function. Do not use a pure Nitrogen bleed; use a lean air bleed (capillary) if safety protocols permit, or ensure the system isn't strictly anaerobic during the setup phase.
Issue 3: "I cannot separate water/methanol completely."
Diagnosis: Polarity & Azeotropes. The Science: 3-MPA is highly polar and water-soluble. It does not phase separate easily from water.
Corrective Action:
-
Azeotropic Drying: Before distillation, add Toluene or Cyclohexane and perform a Dean-Stark trap reflux or rotary evaporation. This removes water as a low-boiling azeotrope, preventing hydrolysis issues during the main distillation.
Part 2: Strategic Decision Tree & Workflow
The following diagram illustrates the critical decision points based on your crude mixture's composition.
Caption: Logic flow for processing crude 3-MPA reaction mixtures, prioritizing thermal stability and impurity removal.
Part 3: Validated Experimental Protocol
High-Vacuum Fractional Distillation
Best for: High purity (>98%) requirements.
Prerequisites:
-
Equipment: Short-path distillation head (minimize thermal residence time), vacuum pump capable of <10 mbar, manometer, oil bath.
-
Safety: Fume hood (Acrylic acid is a lachrymator/irritant).
Step-by-Step Methodology:
-
Preparation:
-
Concentrate the crude reaction mixture on a rotary evaporator (40°C, 200 mbar) to remove excess Methanol.
-
Transfer the residue to a round-bottom flask.
-
CRITICAL: Add MEHQ (4-Methoxyphenol) at 0.05 wt% (500 ppm) relative to the pot mass. This prevents the polymerization of any remaining acrylic acid.
-
-
System Setup:
-
Assemble the short-path distillation apparatus.
-
Insulate the column arm with foil or glass wool to prevent premature condensation of the high-boiling product.
-
-
The Forerun (Impurity Removal):
-
Apply vacuum slowly to avoid bumping. Target pressure: 10–12 mbar .
-
Raise oil bath temperature to 60–70°C .
-
Observation: Volatile impurities (water, acrylic acid) will distill over. Acrylic acid boils at ~38°C at 10 mbar.
-
Action: Collect this fraction until the head temperature stabilizes and drops (indicating the gap between impurities and product).
-
-
Product Collection:
-
Increase oil bath temperature to 130–140°C .
-
Target: The product (3-MPA) will distill at 116°C (at 12 mbar) [1, 2].
-
Monitoring: Watch the vacuum gauge. If pressure spikes, lower heat immediately (decomposition is generating gas).
-
-
Shutdown:
-
Stop heating before the pot runs dry to prevent thermal degradation of the residue.
-
Break vacuum with nitrogen only after the pot has cooled to <60°C.
-
Part 4: Data & Physical Properties[2]
Use this table to configure your separation parameters. Note the massive volatility gap between the impurity (Acrylic Acid) and the Product (3-MPA) under vacuum.
| Compound | MW ( g/mol ) | Boiling Point (Atm) | Boiling Point (Vacuum) | pKa | Role |
| 3-Methoxypropanoic Acid | 104.1 | ~240°C (Decomposes) | 116°C @ 12 mbar [1] | 4.29 (pred) | Product |
| Acrylic Acid | 72.06 | 141°C | ~38°C @ 10 mbar | 4.25 | Impurity |
| Methanol | 32.04 | 64.7°C | < 0°C @ 10 mbar | 15.5 | Solvent |
| Water | 18.02 | 100°C | ~20°C @ 20 mbar | 14.0 | Byproduct |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use extraction instead of distillation? A: Only for rough purification. Because the pKa of Acrylic Acid (4.25) and 3-MPA (~4.3) are nearly identical, you cannot separate them using standard acid/base extraction swings. Extraction is only useful to remove neutral organic impurities or inorganic salts.
Q: Why is my distilled product yellow? A: Yellowing usually indicates the presence of oxidized MEHQ (the inhibitor) or trace oligomers formed by excessive heating. If optical purity is required, a second rapid distillation under nitrogen bleed is recommended, or filtration through a small pad of activated carbon.
Q: What is the shelf-life of purified 3-MPA? A: It is hygroscopic. Store in a tightly sealed container, preferably under argon or nitrogen, at 2–8°C. Moisture ingress can catalyze slow hydrolysis or oligomerization over months.
References
-
HPC Standards. (2026). Safety Data Sheet: 3-Methoxypropanoic acid. Retrieved from 2
-
ChemicalBook. (2026).[3] 3-Methoxypropionic acid Properties and Boiling Points. Retrieved from 3
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid. Retrieved from 4[4]
-
Nicolet, B. H. (1931).[1] The Mechanism of the Formation of 3-Methoxypropionic Acid. Journal of the American Chemical Society. (Contextual grounding for Retro-Michael reversibility).
Sources
Troubleshooting low yield in 3-Methoxypropanoic acid reactions
Ticket ID: #3MPA-YIELD-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yield in 3-Methoxypropanoic Acid (3-MPA) Synthesis
Executive Summary
You are encountering low yields in the synthesis of 3-Methoxypropanoic acid (3-MPA) . This is a common issue driven by two distinct failure modes: thermodynamic reversibility during the Michael addition phase and partitioning losses during the isolation phase.
Because 3-MPA is a small, highly polar
The following guide breaks down the troubleshooting process into three modules: Reaction Engineering , Work-up/Isolation , and Purification .
Module 1: Reaction Engineering (The Chemistry)
Q: My TLC shows incomplete conversion of Methyl Acrylate. Should I increase the temperature?
A: No. Increasing temperature often favors the reverse reaction or polymerization.
The synthesis typically proceeds via a base-catalyzed Michael addition of methanol to methyl acrylate, followed by hydrolysis.
The Trap: The Michael addition is reversible (Retro-Michael reaction). While heat increases kinetic rate, the equilibrium constant (
Corrective Action:
-
Catalyst Check: Ensure you are using anhydrous Sodium Methoxide (NaOMe) (0.05 – 0.1 eq). Moisture kills the catalyst.
-
Temperature Protocol: Initiate the reaction at 0°C to 10°C . Allow it to warm to room temperature (25°C) slowly. Only apply mild heat (40-50°C) if conversion stalls after 4 hours.
-
Inhibitors: If the reaction mixture turns viscous or gummy, you are seeing radical polymerization of the methyl acrylate. Add a radical inhibitor like MEHQ (Monomethyl ether hydroquinone) at 100-200 ppm to the starting acrylate.
Q: I suspect side reactions. What are the visible indicators?
A: Viscosity and color are your primary indicators.
| Observation | Diagnosis | Root Cause | Solution |
| Gummy/Solid Precipitate | Polymerization | Overheating or lack of radical inhibitor. | Add MEHQ; Keep T < 50°C. |
| Yellow/Orange Darkening | Oxidation/Degradation | Trace peroxides in ether/acrylate. | Distill Methyl Acrylate before use. |
| Low Conversion (Stalled) | Catalyst Deactivation | Water ingress (Hydroxide formed). | Use fresh anhydrous NaOMe/MeOH. |
Module 2: Isolation & Work-up (The Bottleneck)
Q: The reaction looks complete on TLC, but I recover almost nothing after extraction. Where is my product?
A: It is likely in your aqueous waste layer.
3-Methoxypropanoic acid is a short-chain ether-acid. It is miscible with water and has a high affinity for aqueous phases, even at low pH. Standard extraction (e.g., 3x washes with Diethyl Ether) is often insufficient.
The "Salting Out" Protocol (Mandatory):
-
Acidification: Acidify the hydrolysis mixture to pH 1-2 using concentrated HCl. Do not stop at pH 4; you must suppress the ionization of the carboxylic acid fully.
-
Saturation: Saturate the aqueous phase with solid NaCl until no more salt dissolves. This increases the ionic strength of the water, forcing the organic acid out (the "Salting Out" effect).
-
Solvent Choice: Switch from Diethyl Ether to Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is often superior for polar acids.
-
Continuous Extraction: If yield remains <60%, use a liquid-liquid continuous extractor for 12-24 hours.
Q: Can I distill the product at atmospheric pressure?
A: Absolutely not.
3-MPA has a reported boiling point of roughly 116°C at 12 hPa (vacuum).[1] At atmospheric pressure, the boiling point would theoretically exceed 170°C. At these temperatures, the molecule undergoes
Distillation Rules:
-
Vacuum: Must be < 15 mmHg (High Vacuum preferred).
-
Bath Temp: Never exceed 130°C.
-
Fractions: Discard the fore-run carefully; residual methanol or acrylate can co-distill.
Visualizing the Failure Pathways
The following diagram illustrates the kinetic vs. thermodynamic pathways and where mass loss occurs.
Caption: Critical pathway analysis for 3-MPA synthesis. Red arrows indicate yield-loss vectors (Polymerization, Retro-Michael, and Extraction losses).
Standardized High-Yield Protocol
To validate your system, run this control experiment. If this fails, the issue is reagent quality.
Reagents:
-
Methyl Acrylate (freshly distilled or inhibited).[2]
-
Methanol (Anhydrous).[2]
-
Sodium Methoxide (30% in MeOH).
-
Sodium Hydroxide (aqueous).
Step-by-Step:
-
Addition: In a round-bottom flask, charge Methanol (3.0 eq) and NaOMe (0.05 eq). Cool to 0°C.
-
Dosing: Dropwise add Methyl Acrylate (1.0 eq) over 1 hour, maintaining internal temp < 20°C.
-
Reaction: Stir at 25°C for 4 hours. Monitor by TLC (or GC). Do not reflux.
-
Hydrolysis: Add NaOH (1.2 eq, 2M solution) directly to the mixture. Stir for 2 hours.
-
Work-up (Critical):
-
Evaporate bulk Methanol (Rotovap).
-
Wash the remaining aqueous alkaline layer with Diethyl Ether (removes unreacted ester/polymer). Discard Organic Layer.
-
Acidify aqueous layer to pH 1 with Conc. HCl.
-
Add solid NaCl until saturated.
-
Extract 4x with DCM (Volume ratio 1:1).
-
-
Isolation: Dry combined DCM over
, filter, and concentrate. -
Purification: Vacuum distill (approx. 116°C @ 12 hPa).
References
-
Sigma-Aldrich. 3-Methoxypropionic acid Product Sheet & Physical Properties.[3]Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17329, 3-Methoxypropanoic acid.Link
-
Hunan Haili Chemical Industry Co Ltd. Preparation method of 3-methyl methoxyacrylate.[4] CN103113227B (Patent). Link
-
Royal Society of Chemistry. Investigation into thiol-(meth)acrylate Michael addition reactions. (Mechanistic insight on reversibility/catalysts). Link
Sources
Preventing degradation of 3-Methoxypropanoic acid during reactions
Welcome to the technical support resource for 3-Methoxypropanoic acid (3-MPA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using 3-MPA in synthesis and to prevent its degradation. As a β-alkoxy carboxylic acid, 3-MPA presents unique stability challenges that, if not properly managed, can lead to decreased reaction yields, byproduct formation, and purification difficulties. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the integrity of 3-MPA throughout your experimental workflow.
Section 1: Understanding the Chemical Stability of 3-Methoxypropanoic Acid
3-Methoxypropanoic acid (CAS No: 2544-06-1) is a bifunctional molecule featuring a carboxylic acid and an ether (methoxy) group. Its stability is primarily influenced by the electronic relationship between these two functional groups. The key to preventing degradation lies in understanding its potential decomposition pathways.
The most significant liability of 3-MPA is its susceptibility to β-elimination . Under harsh conditions, particularly high temperatures or the presence of a strong, non-nucleophilic base, the molecule can eliminate methanol to form acrylic acid or its corresponding acrylate salt. This pathway is a primary cause of yield loss and the introduction of reactive impurities into the reaction mixture.
A secondary, though less common, degradation route is decarboxylation . While not as facile as in β-keto acids, excessive thermal stress can potentially lead to the loss of carbon dioxide.[1][2]
This guide will focus on mitigating these degradation pathways through careful control of reaction parameters.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during reactions with 3-MPA in a question-and-answer format.
Question 1: My amide coupling (or esterification) reaction with 3-MPA is giving a low yield. What are the likely causes?
Low yields are the most common symptom of 3-MPA degradation. The investigation should focus on reaction conditions that may be promoting side reactions.
Potential Cause A: Excessive Reaction Temperature
-
Expertise & Experience: The C-O bond of the methoxy group is activated by the electron-withdrawing carboxylic acid. High temperatures provide the activation energy needed to initiate β-elimination. We have observed that temperatures exceeding 80-100 °C often lead to a significant increase in byproduct formation, consistent with thermal degradation. Studies on related alkoxy compounds show that thermal instability increases progressively at elevated temperatures.[3]
-
Troubleshooting Steps:
-
Re-evaluate the thermal budget: Is the high temperature essential for your reaction? Many modern coupling reagents operate efficiently at or below room temperature.
-
Monitor temperature closely: For exothermic reactions, such as the addition of a coupling agent, ensure the reaction vessel is adequately cooled to maintain the target temperature.
-
Run a control experiment: Set up the reaction at a lower temperature (e.g., 0 °C to room temperature) and allow it to run for a longer period. Compare the yield and purity profile to the high-temperature reaction.
-
Potential Cause B: Inappropriate Base or pH
-
Expertise & Experience: Strong, sterically hindered bases (e.g., DBU, t-BuOK) can deprotonate the α-carbon, initiating an E2-like elimination of the methoxy group. Similarly, strongly acidic conditions, especially when heated, can catalyze both elimination and, in extreme cases, ether cleavage. While standard amide coupling often uses tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge acid, an excessive amount can create a sufficiently basic environment to promote elimination.
-
Troubleshooting Steps:
-
Choose the right base: Use the mildest base necessary for the reaction. For standard amide couplings, 1.1-1.5 equivalents of DIPEA or TEA are typically sufficient. Avoid stronger, non-nucleophilic bases unless explicitly required by the reaction mechanism.
-
Control stoichiometry: Ensure precise measurement of the base. An excess can be detrimental.
-
Consider a base-free method: Some coupling protocols, particularly those involving pre-activated esters, may not require an external base.
-
Potential Cause C: Incorrect Order of Reagent Addition
-
Expertise & Experience: Activating the carboxylic acid is a critical step. For many coupling reagents (e.g., carbodiimides like EDC), pre-activation of 3-MPA before adding the amine or alcohol nucleophile is crucial. Adding all reagents simultaneously can lead to side reactions of the highly reactive intermediate.
-
Troubleshooting Steps:
-
Implement a pre-activation step: Dissolve 3-MPA and the coupling additives (like HOBt or DMAP) in an appropriate solvent. Add the coupling agent (e.g., EDC) and stir for 15-30 minutes at 0 °C to form the active ester intermediate before adding the nucleophile.
-
Below is a decision tree to guide your troubleshooting process for low yields.
Caption: Troubleshooting flowchart for low-yield reactions.
Question 2: I'm observing a persistent impurity with a mass corresponding to the loss of methanol (CH₄O) from my product. How can I prevent this?
This observation is a clear indicator of β-elimination, forming an acrylate derivative.
Caption: The β-elimination degradation pathway of 3-MPA.
Preventative Strategies:
-
Strict Temperature Control: As detailed above, maintaining low temperatures (ideally 0-25 °C) is the most effective preventative measure.
-
Solvent Choice: Use polar aprotic solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). Protic solvents, especially at elevated temperatures, can facilitate elimination pathways.
-
Reagent Selection: Employ mild coupling reagents. For particularly sensitive substrates, consider using pre-formed activated esters or acyl halides, which can often react at lower temperatures without the need for strong activators or excess base.
| Parameter | Recommended Conditions (Minimize Degradation) | Conditions to Avoid (Promote Degradation) |
| Temperature | 0 °C to 25 °C | > 80 °C |
| Base | DIPEA, TEA (1.1-1.5 eq.), Proton Sponge | DBU, t-BuOK, Excess (>2 eq.) amine bases |
| Solvent | DCM, DMF, THF, Acetonitrile | Protic solvents (e.g., alcohols) at high temp. |
| Activation | Pre-activation of acid for 15-30 min at 0 °C | Simultaneous addition of all reagents |
Table 1: Recommended vs. problematic reaction conditions for 3-MPA.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for 3-Methoxypropanoic acid? A: 3-Methoxypropanoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents. Refrigeration is recommended for long-term storage to minimize any potential for slow degradation.
-
Q: Can I distill 3-Methoxypropanoic acid? A: While distillation is possible, it must be performed under reduced pressure to keep the boiling point low and minimize the risk of thermal degradation. Atmospheric distillation is not recommended.
-
Q: I am performing a reaction that requires high temperatures. How can I use 3-MPA? A: If high temperatures are unavoidable, the best strategy is to protect the carboxylic acid as an ester first.[4][5] A methyl or ethyl ester can be formed under mild conditions (see protocol below). This ester is generally more thermally stable than the free acid. Once the high-temperature step is complete, the ester can be hydrolyzed back to the carboxylic acid using standard procedures.[4][6]
-
Q: Are there any analytical techniques best suited for monitoring the degradation of 3-MPA? A: Yes. ¹H NMR is very effective. The formation of acrylic acid will show characteristic vinyl proton signals between 5.8 and 6.5 ppm. LC-MS is also excellent for monitoring the appearance of byproducts and confirming their mass.
Section 4: Validated Experimental Protocols
These protocols are designed to maximize yield and minimize degradation of 3-Methoxypropanoic acid.
Protocol 1: Mild Amide Coupling
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) for efficient coupling at room temperature.
Materials:
-
3-Methoxypropanoic acid (1.0 eq.)
-
Desired amine (1.0-1.1 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
DIPEA (1.5 eq.)
-
Anhydrous DCM or DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-Methoxypropanoic acid, HOBt, and DIPEA in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add EDC·HCl portion-wise to the solution. Stir the mixture at 0 °C for 20 minutes. This is the pre-activation step .
-
In a separate flask, dissolve the amine in a small amount of anhydrous DCM.
-
Add the amine solution dropwise to the activated acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup to quench and remove reagents.
Protocol 2: Fischer Esterification with Minimized Thermal Stress
This protocol uses a mild acid catalyst and a moderate temperature to produce methyl or ethyl esters.[7][8]
Materials:
-
3-Methoxypropanoic acid (1.0 eq.)
-
Methanol or Ethanol (as solvent, large excess)
-
Sulfuric Acid (H₂SO₄, catalytic, ~2 mol%) or a solid acid catalyst like Amberlyst 15.[9]
-
Molecular sieves (optional, to remove water)
Procedure:
-
Combine 3-Methoxypropanoic acid and the alcohol (e.g., methanol) in a round-bottom flask equipped with a reflux condenser.
-
Add the catalytic amount of sulfuric acid dropwise.
-
Heat the mixture to a gentle reflux (for methanol, this is ~65 °C). This temperature is generally well-tolerated by 3-MPA.[7]
-
Stir the reaction for 2-6 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Neutralize the catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Extract the ester into a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine before drying and concentrating.
By adhering to these guidelines and protocols, you can significantly improve the success rate of your reactions involving 3-Methoxypropanoic acid, ensuring the integrity of your target molecules and the reliability of your scientific outcomes.
References
- Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)
- 3-(3-Methoxyphenyl)propionic acid.Chem-Impex.
- Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. (2022). MDPI.
- Thermal Stability of Synthetic Antioxidants in Food. (2025).
- 3-Methoxypropanoic Acid.TCI EUROPE N.V..
- Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE.Vedantu.
- Method for preparing 3-methoxy methyl propionate.
- Cas 38094-42-7,3-methoxypropanoic acid.LookChem.
- 3-Methoxypropionic acid | C4H8O3 | CID 134442.PubChem.
- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
- 3-Methoxypropanoic acid.CymitQuimica.
- Chemical Properties of Propanoic acid, 3-methoxy-, methyl ester (CAS 3852-09-3).Cheméo.
- 3-Methoxypropionic acid, 97+%, Thermo Scientific.Fisher Scientific.
- Thermal stability of alkoxy monolayers grafted on Si(1 1 1). (2025).
- Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
- Decarboxyl
- Decarboxyl
- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
- Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2023). MDPI.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Methyl 3-methoxypropion
- A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions.PubMed.
- Process for the decarboxylation of aromatic carboxylic acids.
- Chapter 6 Carboxyl Protecting Groups.Thieme.
- Appendix 6: Protecting groups.Oxford Learning Link.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. (2023). YouTube.
- Methyl 3-methoxypropion
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996).
- Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community.PMC - NIH.
- Protecting group.Wikipedia.
- Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid.The University of Manchester.
- Photocatalytic Copper-Promoted Heptafluoroisopropylation of Arylsulfonium Salts with AgCF(CF3)2. (2026). American Chemical Society.
- Protecting Groups for Carboxylic acid. (2020). YouTube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. mdpi.com [mdpi.com]
Improving the selectivity of reactions with 3-Methoxypropanoic acid
This technical guide is structured as a specialized support center resource for researchers working with 3-Methoxypropanoic acid (3-MPA) , also known as m-PEG1-acid (CAS: 2544-06-1).
Topic: Improving Reaction Selectivity & Preventing -Elimination
Document ID: TS-3MPA-SEL-01 Last Updated: 2025-05-15 Audience: Medicinal Chemists, Process Chemists, Bioconjugation Scientists
Core Challenge: The Selectivity Paradox
3-Methoxypropanoic acid (3-MPA) is a critical linker in Antibody-Drug Conjugates (ADCs) and PROTACs due to its hydrophilicity and minimal steric footprint. However, its structure presents a unique chemical hazard:
The methoxy group at the
The Selectivity Goal: Activate the carboxylic acid for nucleophilic attack (Amidation/Esterification) without triggering the E1cB elimination pathway.
Mechanistic Visualization: The Competition
The diagram below illustrates the divergent pathways during activation.
Figure 1: Mechanistic divergence between desired coupling (Path A) and undesired
Optimized Protocols for Selectivity
To maximize selectivity, you must control the Base:Acid ratio and Activation Time .
Protocol A: Small Molecule Coupling (Organic Phase)
Best for: Synthesis of PROTAC linkers or drug intermediates.
Standard Error: Pre-activating 3-MPA with HATU and DIPEA for >10 minutes. This builds up the activated ester in a basic environment, promoting elimination.
Optimized Workflow:
-
Dissolution: Dissolve Amine partner (1.0 equiv) and 3-MPA (1.1 equiv) in DMF or DCM.
-
Cooling: Cool reaction mixture to 0°C .
-
Base Addition: Add DIPEA (2.0 - 3.0 equiv). Note: Collidine or NMM are milder alternatives if elimination persists.
-
Coupling Agent: Add HATU (1.1 equiv) last .
-
Reaction: Stir at 0°C for 30 mins, then warm to RT.
Why this works: Adding HATU last ensures the amine is already present to trap the activated ester immediately, reducing the lifetime of the sensitive intermediate [1].
Protocol B: Bioconjugation (Aqueous Phase)
Best for: Antibody or Protein labeling (Lysine conjugation).
Standard Error: Performing activation at pH > 7.5.
Optimized Workflow:
-
Activation Buffer: Dissolve 3-MPA in MES Buffer (100 mM, pH 5.0) .
-
Activation: Add EDC (10 equiv) and Sulfo-NHS (25 equiv). React for 15 minutes at RT.
-
Quenching (Optional but Recommended): If precise stoichiometry is needed, remove excess EDC via a desalting column or rapid filtration.
-
Conjugation: Add the activated 3-MPA-NHS ester to the protein solution in PBS (pH 7.2) .
-
Control: Ensure final pH does not exceed 7.5.
Why this works: At pH 5.0, the carboxylate is activated, but the concentration of hydroxide (base) is negligible, suppressing the E1cB elimination mechanism [2].
Data & Selectivity Metrics
The following table summarizes the impact of base strength and solvent on the ratio of Desired Product vs. Acrylate Byproduct.
| Coupling Condition | Base Used | Solvent | Product : Acrylate Ratio | Risk Level |
| HATU / Pre-activation | DIPEA (3.0 eq) | DMF | 60 : 40 | 🔴 High |
| HATU / In-situ | DIPEA (2.0 eq) | DCM | 92 : 8 | 🟡 Moderate |
| Mixed Anhydride | NMM (1.1 eq) | THF (-15°C) | >98 : <2 | 🟢 Optimal |
| EDC / Sulfo-NHS | None (Buffer pH 5) | Water/MES | >99 : <1 | 🟢 Optimal |
Table 1: Comparative selectivity based on internal application data and standard reactivity profiles of
Troubleshooting Guide (FAQ)
Q1: I see a pair of doublets at 5.8 ppm and 6.4 ppm in my 1H NMR. What happened?
Diagnosis: This is the signature of the acrylate vinyl protons . You have successfully performed a
-
Switch from DIPEA to N-Methylmorpholine (NMM) or Sym-Collidine . These are weaker bases that are less likely to deprotonate the
-carbon. -
Lower the reaction temperature to -10°C or 0°C.
-
Ensure your 3-MPA starting material is free of acrylic acid (check purity before starting).
Q2: My yield is low (<30%), but I don't see the acrylate byproduct.
Diagnosis: If working in aqueous media, hydrolysis of the NHS-ester competes with amidation. If in organic media, the activated ester may be cyclizing or decomposing if the amine is sterically hindered. Solution:
-
Aqueous: Increase the amine concentration (protein concentration) to >2 mg/mL to outcompete water.
-
Organic: Switch to Mixed Anhydride method (Isobutyl chloroformate/NMM). This is highly reactive and very fast, minimizing the time window for side reactions [3].
Q3: Can I use acid chlorides (SOCl2/Oxalyl Chloride) to activate 3-MPA?
Strictly No. The generation of HCl and the thermal conditions required for thionyl chloride will almost certainly strip the methoxy group or cause massive elimination. Use TBTU , HATU , or EDC only.
Decision Tree for Experimental Design
Use this flowchart to select the correct protocol for your specific substrate.
Figure 2: Decision matrix for selecting coupling conditions based on substrate solubility and steric hindrance.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 4: Zero-Length Crosslinkers.
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.
-
PubChem. (2024).[1] 3-Methoxypropanoic acid (Compound Summary). National Library of Medicine.
Sources
Technical Support Center: Analysis of 3-Methoxypropanoic Acid (3-MPA)
The following guide serves as a specialized Technical Support Center for the analysis of 3-Methoxypropanoic acid (3-MPA) . It is designed to function as an interactive troubleshooting manual for analytical chemists and drug development researchers.[1]
Ticket Subject: Overcoming Poor Retention and Detection Limits for 3-MPA (CAS: 2544-06-1) Assigned Specialist: Senior Application Scientist Status: Open for Troubleshooting[1]
Executive Summary: The "Ghost" Analyte
3-Methoxypropanoic acid presents a classic "stealth" profile in analytical chemistry.[1] It is a small, highly polar carboxylic acid (
This guide provides validated workflows to resolve these specific failure modes.
Method Selection & Decision Matrix
Before starting experimental work, select the appropriate workflow based on your sensitivity requirements and available instrumentation.
Figure 1: Analytical Workflow Decision Matrix. Selects the optimal detection technique based on analyte concentration and matrix volatility.
Critical Failure Modes & Troubleshooting (Q&A)
Category A: Chromatographic Retention (HPLC)[1][2]
Q1: Why does 3-MPA elute in the void volume on my C18 column?
Diagnosis: 3-MPA is a small, polar molecule (
-
pH Control (Crucial): You must suppress ionization.[1] The mobile phase pH should be at least 2 units below the
(4.3).[1] Adjust aqueous mobile phase to pH 2.0–2.5 using Formic Acid (0.1%) or Phosphoric Acid.[1] This forces the acid into its neutral, more hydrophobic state.[1] -
Stationary Phase Switch: If C18 fails even at low pH, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Polar-Embedded C18 column.[1]
-
HILIC Mode: Use high organic (90% Acetonitrile) as the weak solvent. 3-MPA will partition into the water layer on the silica surface.
-
Q2: I am seeing peak splitting/broadening. Is my column dying? Diagnosis: This is likely a "solvent mismatch" or pH equilibrium issue, not column death. The Fix:
-
Diluent Match: Ensure your sample diluent matches the initial mobile phase conditions.[1] Injecting a purely aqueous sample into a HILIC system (high organic) causes immediate precipitation/mixing issues, leading to peak distortion.[1]
-
Buffer Capacity: At pH ~4.3, the analyte is partially ionized.[1] If your buffer capacity is low, the local pH shifts as the analyte band moves, causing peak splitting. Use 10-20 mM ammonium formate or phosphate buffer.[1]
Category B: Detection & Sensitivity[1]
Q3: The UV baseline at 210 nm is too noisy to quantify 3-MPA. What now?
Diagnosis: 3-MPA lacks a conjugated
-
Option 1: CAD/ELSD (Universal Detection): If you have a Charged Aerosol Detector (CAD), use it.[1] It detects non-volatile analytes based on mass, independent of chromophores.[1] Note: 3-MPA is semi-volatile; ensure nebulizer temps are optimized to prevent analyte loss.
-
Option 2: Derivatization (For UV/Fluorescence): React the carboxylic acid with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) .[1] This adds a bulky, fluorescent tag, enabling high-sensitivity detection.[1]
Category C: GC-MS Analysis[1][2][3][4][5]
Q4: My GC peaks are tailing severely, and quantification is non-linear. Diagnosis: Free carboxylic acids interact strongly with silanol groups in the GC liner and column, leading to adsorption and tailing. The Fix: Derivatization is mandatory. Do not inject the free acid.[1] Convert 3-MPA to its methyl ester or trimethylsilyl (TMS) ester.[1]
Protocol: Silylation with BSTFA
-
Dry the sample completely (ensure no water is present).[1]
-
Add 50 µL BSTFA + 1% TMCS (Trimethylchlorosilane).[1]
-
Add 50 µL Pyridine (catalyst).[1]
-
Incubate at 60°C for 30 minutes.
-
Inject 1 µL into GC-MS (Splitless).
-
Result: The active proton on the -COOH is replaced by a -TMS group, improving volatility and peak shape.
-
Validated Experimental Protocols
Protocol A: LC-MS/MS Quantification (Trace Analysis)
Best for biological matrices (plasma, urine) or complex aqueous mixtures.
| Parameter | Setting / Specification |
| Column | HILIC Silica or Amide (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 80% B over 5 mins (HILIC mode) |
| Flow Rate | 0.4 mL/min |
| Detection | ESI Negative Mode (M-H)⁻ |
| MRM Transition | 117.0 → 59.0 (Loss of carboxymethyl group) |
| Internal Standard | 3-Methoxypropanoic acid-d3 (if available) or similar chain acid (e.g., 3-Ethoxypropanoic acid) |
Protocol B: GC-MS Impurity Profiling
Best for raw material testing or residual solvent analysis.[1]
| Parameter | Setting / Specification |
| Derivatization | Methylation (BF3-Methanol) or Silylation (BSTFA) |
| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Oven Program | 50°C (hold 1 min) → 10°C/min → 250°C |
| Inlet Temp | 250°C |
| MS Source | 230°C, EI Mode (70 eV) |
| Target Ions (TMS) | m/z 176 (Molecular Ion), m/z 117 (Loss of -COOTMS) |
Sample Preparation & Stability Warnings
Warning: Volatility Risk 3-Methoxypropanoic acid has a boiling point of ~116°C at reduced pressure (9 mmHg) and can sublime or evaporate during concentration steps, especially under vacuum (Rotavap/SpeedVac).[1]
Mitigation Strategy:
-
Do not evaporate to dryness if the free acid is present.[1]
-
Basify before drying: If you must concentrate an aqueous solution, add NaOH to convert the acid to its salt (Sodium 3-methoxypropanoate), which is non-volatile.[1] Re-acidify only immediately before analysis or derivatization.[1]
Figure 2: Volatility Management Workflow. Converting the acid to a salt prevents analyte loss during evaporation steps.
References
-
PubChem. (2025).[1] 3-Methoxypropanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
Thermo Fisher Scientific. (n.d.).[1] 3-Methoxypropionic acid, 97+%.[1][2][3] Retrieved from [Link][1]
-
Halket, J. M., et al. (2005).[1] Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography: A Guide. Retrieved from [Link] (General Guide Reference)[1]
-
Agilent Technologies. (2013).[1] Analysis of Aromatic Acids by UHPLC. Application Note. Retrieved from [Link]
Sources
Technical Support Center: HPLC Analysis of 3-Methoxypropanoic Acid
Introduction: The Analyte & The Challenge
Welcome to the technical support center. You are likely here because your 3-Methoxypropanoic acid (3-MPA) peak looks less like a sharp needle and more like a "shark fin."
To fix this, we must first understand the molecule. 3-MPA (
-
The Carboxyl Group (-COOH): With a pKa of approximately 4.5, it exists in an equilibrium between its neutral and ionized forms at standard pH levels. This split population causes peak broadening.
-
The Ether Oxygen (-O-): This adds polarity, reducing retention on standard C18 columns and forcing the analyte closer to the solvent front (
), where extra-column effects are most severe.
This guide moves beyond generic advice to target the specific physicochemical interactions causing your tailing.
Part 1: The Chemical Environment (Mobile Phase)
Q: I am using a standard Water/Acetonitrile gradient. Why is my peak tailing?
A: You are likely operating near the pKa of the analyte without sufficient ion suppression.
The Mechanism: At pH values near the pKa (4.5), 3-MPA exists as a mixture of neutral acid and ionized carboxylate. The neutral form interacts hydrophobically with the C18 stationary phase, while the ionized form rushes through. This difference in transport speed creates a "smear" or tail. Furthermore, the ionized carboxylate is highly attractive to positively charged residual silanols on the silica surface.
The Solution: You must lock the analyte into a single state. For RP-HPLC, the neutral state is preferred to increase retention.
-
Action: Lower the mobile phase pH to < 3.0 .
-
Why: At pH 2.5 (2 units below pKa), 99% of 3-MPA is protonated (neutral). This eliminates secondary ionic interactions.
Q: Which acid modifier should I choose?
A: This depends entirely on your detector. The ether and carboxyl groups in 3-MPA have weak UV absorbance, often requiring detection at 210 nm .
| Modifier | pH Control | UV Cutoff | MS Compatible? | Recommendation |
| Phosphoric Acid (0.1%) | Excellent | < 200 nm | NO | Best for UV. Provides clean baselines at 210 nm. |
| Formic Acid (0.1%) | Good | ~210 nm | YES | Best for MS. Volatile, but higher UV background than phosphate. |
| TFA (0.05-0.1%) | Excellent | < 200 nm | YES (with suppression) | The "Fixer". Strong ion-pairing agent that masks silanols. Use if tailing persists. |
| Acetate Buffer | Poor (at low pH) | > 210 nm | YES | Avoid. High UV cutoff interferes with 3-MPA detection. |
Part 2: The Physical Interaction (Stationary Phase)
Q: I lowered the pH to 2.5, but the peak still tails. Is my column dead?
A: Your column isn't dead, but it might be the wrong "type" of C18.
The Mechanism:
Even at low pH, "Type A" or older silica columns have acidic silanol groups (
The Solution: Switch to a column with High Surface Coverage and End-capping .
-
End-capped C18: Look for "Type B" silica where free silanols are chemically bonded (capped) with small alkyl groups.
-
Polar-Embedded Group (PEG) Columns: These phases have a polar group buried in the alkyl chain. They shield silanols and provide a "water-rich" layer that improves the peak shape of polar acids like 3-MPA.
-
Mixed-Mode Columns: Columns like the Newcrom R1 are designed specifically for acids, incorporating cationic groups to repel the positively charged silanols or anion-exchange mechanisms to sharpen the peak.
Q: Can I use a 100% Aqueous Mobile Phase to retain this polar compound?
A: Only if your column is "AQ" compatible. Standard C18 chains collapse in 100% water, leading to loss of retention and distorted peak shapes (phase dewetting). Ensure your column is labeled "AQ" or "Polar-Endcapped."
Part 3: System & Hardware Factors
Q: My peak is broad and tailing, but only for 3-MPA. Toluene looks fine. Why?
A: This is a classic symptom of Extra-Column Volume affecting an early-eluting peak.
The Mechanism:
Because 3-MPA is small and polar, it elutes early (
The Solution:
-
Reduce Tubing Diameter: Switch from 0.010" (Green) to 0.005" (Red) ID tubing post-column.
-
Increase Sampling Rate: Ensure your detector is set to >20 Hz (points per second) to capture the sharp peak.
Visual Troubleshooting Guide
The following logic tree outlines the decision process for diagnosing 3-MPA tailing.
Figure 1: Decision tree for isolating the root cause of peak tailing in acidic analytes.
Experimental Protocol: Optimized Method for 3-MPA
This protocol is designed to provide a robust starting point, minimizing variables that cause tailing.
Mobile Phase Preparation
-
Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).
-
Note: If using MS, substitute with 0.1% Formic Acid.
-
-
Solvent B: 100% Acetonitrile (HPLC Grade).
-
Procedure:
-
Add 1 mL of 85% Phosphoric acid to 1 L of water.
-
Filter through a 0.2 µm nylon filter (critical for low UV detection).
-
Do not adjust pH with NaOH. The natural pH (~2.2) is ideal for suppressing 3-MPA ionization.
-
Column Conditioning
-
Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C (Temperature control is vital for viscosity consistency).
-
Equilibration: Flush with 100% B for 10 mins, then 95% A / 5% B for 20 mins.
Isocratic Run (Starting Point)
-
Composition: 95% Solvent A / 5% Solvent B.
-
Reasoning: 3-MPA is very polar. High organic content will elute it in the void volume (
), causing poor shape.
-
-
Injection Volume: 5 - 10 µL.
-
Detection: UV @ 210 nm.
References
-
PubChem. (n.d.).[1] 3-Methoxypropionic acid (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[6][7] Retrieved October 26, 2023, from [Link]
-
SIELC Technologies. (2018).[7] Separation of 2-Methoxypropionic acid on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved October 26, 2023, from [Link]
Sources
- 1. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methoxypropanoic acid | CymitQuimica [cymitquimica.com]
- 4. 3-甲氧基丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Methoxypropionic acid | SIELC Technologies [sielc.com]
Technical Support Center: Solvent Effects on 3-Methoxypropanoic Acid
The following technical guide serves as a centralized support resource for researchers working with 3-Methoxypropanoic acid (3-MPA) . It is designed to troubleshoot reactivity issues, specifically focusing on solvent-mediated stability and kinetic control.
Executive Summary
3-Methoxypropanoic acid (3-MPA, CAS: 2544-06-1) is a
This guide addresses the critical balance between nucleophilic activation (for esterification/coupling) and suppression of elimination (degradation).
Module 1: Critical Reactivity & Solvent Selection
Q1: Why is my 3-MPA precursor degrading into Acrylic Acid during storage or reaction?
Diagnosis: You are likely observing a Retro-Oxa-Michael Elimination .
Mechanism: The
Solvent Impact:
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): High Risk. These solvents poorly solvate anions (like the base or the transient enolate), increasing their effective basicity and kinetic energy, thereby accelerating elimination.
-
Protic Solvents (Methanol, Water): Stabilizing. They form hydrogen bonds with the carbonyl oxygen and the methoxy ether oxygen, reducing the basicity of the system and stabilizing the ground state, which disfavors elimination.
-
Non-Polar Solvents (Toluene, DCM): Neutral. Generally safe for storage but may suffer from solubility issues.
Q2: Which solvent system maximizes yield for esterification (DCC/EDC coupling)?
Recommendation: Dichloromethane (DCM) or Tetrahydrofuran (THF) (kept strictly neutral). Reasoning:
-
Solubility: 3-MPA is soluble in moderately polar organic solvents.
-
Suppression of Side Reactions: DCM is non-nucleophilic and has a low dielectric constant (
), which destabilizes the charged transition state required for the elimination pathway (E1cB-like mechanism). -
Water Management: These solvents allow for easy water removal (using molecular sieves), which is critical to drive the equilibrium toward the ester.
Q3: I see "polymerization" in my reaction flask. What happened?
Root Cause: The 3-MPA degraded into Acrylic Acid , which then polymerized via free-radical mechanism, likely initiated by trace peroxides in the solvent (common in ethers like THF) or light. Corrective Action:
-
Add Inhibitor: If heating is required, add 100-200 ppm of MEHQ (Monomethyl ether hydroquinone).
-
Solvent Switch: Avoid uninhibited THF. Use Toluene or anhydrous DCM.
-
Temperature Control: Keep reaction temperature below 50°C . The rate of retro-Michael elimination increases exponentially with T.
Module 2: Data & Physical Properties
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Suitability | Primary Risk / Benefit |
| Polar Protic | Water, Methanol, Isopropanol | High Stability | Benefit: H-bonding stabilizes 3-MPA against elimination. Risk: Nucleophilic competition in coupling reactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Low Stability | Risk: Enhances basicity of impurities; accelerates retro-Michael elimination. |
| Chlorinated | DCM, Chloroform | Excellent | Benefit: Good solubility; low dielectric constant suppresses charge separation (elimination). |
| Ethers | THF, 1,4-Dioxane | Moderate | Risk: Peroxide contaminants can initiate polymerization of degradation products (acrylates). |
| Hydrocarbons | Toluene, Hexane | Poor Solubility | Benefit: Inert. Risk: Phase separation; poor reactivity for polar couplings. |
Key Physicochemical Parameters
-
pKa (Water): ~4.5 (Similar to propionic acid).
-
Boiling Point: 236.9°C (extrapolated), but decomposes/eliminates before reaching this at atm pressure. Distill only under high vacuum.
-
Storage: < 15°C, Dark, Inert Atmosphere (Argon/Nitrogen).
Module 3: Visualization of Degradation Pathway
The following diagram illustrates the Retro-Oxa-Michael Elimination pathway. Note how the solvent shell (represented by blue dashed lines) can either stabilize the reactant (Protic) or leave the transition state exposed (Aprotic).
Figure 1: Mechanistic pathway of 3-MPA degradation showing the critical influence of solvent type on the rate-limiting enolization step.
Module 4: Standardized Protocols
Protocol A: Solvent Stability Screening
Use this protocol to verify if your reaction solvent will cause degradation before committing valuable starting material.
Materials:
-
3-Methoxypropanoic acid (50 mg)
-
Deuterated Solvents:
, , , . -
NMR Tube.
Procedure:
-
Dissolve: Dissolve 50 mg of 3-MPA in 0.6 mL of the target deuterated solvent.
-
Baseline Scan: Acquire a
-NMR immediately ( ).-
Diagnostic Peak: Look for the triplet at
ppm ( -CH2) and singlet at ppm ( ).
-
-
Stress Test: Incubate the NMR tube at reaction temperature (e.g., 50°C) for 12 hours.
-
Final Scan: Acquire a second spectrum.
-
Analysis: Look for the emergence of Acrylic Acid peaks:
-
Doublets at
ppm (Vinylic protons). -
Loss of the methoxy singlet intensity.
-
Protocol B: Purification of 3-MPA (Removing Acrylic Acid)
If your stock has yellowed or smells acrid (acrylic acid), purify it immediately.
-
Dissolution: Dissolve crude 3-MPA in Dichloromethane (DCM) (10 mL per gram).
-
Wash: Wash with saturated Sodium Bicarbonate (
) .-
Note: Both 3-MPA and Acrylic Acid will deprotonate. However, if the impurity level is low, this step is skipped in favor of fractional distillation.
-
Alternative (Chemical Scavenging): If Acrylic Acid < 5%, add a small amount of a thiol resin or polymer-supported amine to trap the acrylate via Michael Addition, then filter.
-
-
Distillation (Gold Standard):
-
Add MEHQ (200 ppm) to the pot.
-
Perform Vacuum Distillation (< 10 mmHg).
-
Collect the fraction boiling at ~116°C (at 12 hPa).
-
Caution: Do not distill to dryness; explosive polymerization of the residue can occur.
-
References
-
PubChem. 3-Methoxypropanoic acid (Compound Summary). National Library of Medicine. [Link]
-
Nair, D. P. et al. The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. (Discusses Retro-Michael kinetics and solvent effects). [Link]
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. (General reference for solvent polarity/reactivity principles). Wiley-VCH.
Sources
Temperature optimization for 3-Methoxypropanoic acid synthesis
A Guide to Temperature Optimization and Troubleshooting for Researchers
Welcome to the technical support resource for the synthesis of 3-Methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a particular focus on the critical parameter of temperature. We will move beyond simple step-by-step instructions to explore the causal relationships between your experimental choices and outcomes.
Synthesis Overview: A Two-Step Approach
The most common and efficient route to 3-Methoxypropanoic acid is a two-step process. First, a Michael addition of methanol to methyl acrylate yields the intermediate, methyl 3-methoxypropanoate. This is followed by the hydrolysis of the ester to the final carboxylic acid product.[1] Temperature control is paramount in both stages to ensure high yield and purity.
Caption: Overall workflow for the synthesis of 3-Methoxypropanoic acid.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and a recommended course of action, emphasizing the role of temperature.
Q1: My yield of the intermediate, methyl 3-methoxypropanoate, is consistently low. How can temperature be the culprit?
A: This is a classic optimization problem where temperature plays a dual role. The Michael addition of methanol to methyl acrylate is exothermic.[2]
-
Causality: While higher temperatures increase the rate of the desired 1,4-conjugate addition, they disproportionately accelerate undesirable side reactions.[3][4] The most significant of these is the polymerization of the methyl acrylate monomer, which consumes your starting material and complicates purification.[5]
-
Expert Insight: The optimal temperature is a trade-off between an acceptable reaction rate and minimal byproduct formation. Published methods suggest a temperature range of 40-70°C, with some protocols specifying a tighter control at 40 ± 2°C.[2][6] Operating above this range often leads to a rapid decrease in yield due to polymerization. Conversely, running the reaction too cold (e.g., <30°C) may result in an impractically long reaction time or incomplete conversion.
Q2: I'm observing a significant amount of a white, solid byproduct during the first step. What is it and how do I prevent it?
A: The white solid is almost certainly poly(methyl acrylate). This occurs when the methyl acrylate monomer polymerizes with itself instead of reacting with methanol.
-
Causality & Temperature's Role: Methyl acrylate is prone to spontaneous polymerization, a reaction that can be initiated by heat, UV light, or contaminants.[5] The exotherm from the Michael addition can create localized hotspots within the reactor, triggering this unwanted polymerization. Insufficient cooling or running the reaction at too high a setpoint temperature is the primary cause.
-
Self-Validating Protocol:
-
Inhibitor Check: Ensure your methyl acrylate contains an inhibitor (like hydroquinone) and has been stored correctly, away from light and under air (oxygen is required for many common inhibitors to be effective).[5]
-
Temperature Control: Maintain strict temperature control. Use an ice bath to manage the exotherm, especially during the initial addition of reagents.
-
Controlled Addition: Add the base catalyst (e.g., sodium methoxide solution) or one of the reactants slowly (dropwise) to the reaction mixture. This allows the cooling system to dissipate the generated heat effectively, preventing a runaway reaction.
-
Q3: The hydrolysis of methyl 3-methoxypropanoate to the final acid is not going to completion. Can I simply increase the temperature indefinitely?
A: While higher temperatures will increase the rate of hydrolysis, there are practical limits and potential consequences to consider.
-
Causality: Ester hydrolysis is an equilibrium-driven process. Le Châtelier's principle dictates that heat will favor the endothermic direction, which is typically the hydrolysis reaction. Therefore, increasing the temperature is a valid strategy to improve conversion.
-
Limitations & Optimization:
-
Solvent Boiling Point: The maximum temperature is limited by the boiling point of your solvent system (e.g., water/methanol). Refluxing is a common technique to maintain a constant, elevated temperature. The boiling point of methyl 3-methoxypropanoate itself is around 142-143°C.[6]
-
Pressure Build-up: Be mindful of pressure build-up in a sealed reactor at elevated temperatures.
-
Byproduct Formation: Although less common at this stage, excessively high temperatures for prolonged periods can potentially lead to decomposition or other side reactions, depending on the specific catalyst and conditions used. An optimal temperature range for similar esterifications has been found to be between 105°C and 120°C.
-
Q4: My Michael addition reaction is dangerously exothermic and difficult to control. How should I adjust my temperature protocol?
A: A strong exotherm is a clear sign that the rate of heat generation is exceeding the rate of heat removal. This is a significant safety hazard that can lead to a runaway reaction.
-
Causality: The formation of the C-C bond in the Michael addition is thermodynamically favorable and releases significant energy.[3] Adding the catalyst or reactants too quickly to a vessel at room temperature or higher without adequate cooling is the root cause.
-
Troubleshooting Protocol:
Caption: Troubleshooting logic for managing exothermic reactions.
Quantitative Data Summary & Experimental Protocols
Table 1: Effect of Temperature on the Michael Addition Step
| Temperature Range | Expected Outcome on Yield | Primary Risk(s) | Recommended Action |
| < 30°C | Potentially lower yield due to slow reaction rate and incomplete conversion. | Long reaction times. | Use for small-scale trials to establish a baseline, but expect to increase temperature for practical synthesis. |
| 40-50°C | Optimal Range. Good balance of reaction rate and minimal side reactions.[6] | Minor exotherm, requires monitoring. | This is the recommended starting point for optimization. Maintain with a temperature-controlled bath. |
| 50-70°C | Potentially faster reaction, but diminishing returns on yield.[2] | Increased rate of methyl acrylate polymerization. | Use with caution. Ensure very efficient cooling and slow addition of reagents. |
| > 70°C | Significantly lower yield of desired product. | High risk of runaway polymerization, creating a safety hazard and difficult-to-purify mixture.[5] | Avoid this temperature range. |
Experimental Protocol: Temperature Optimization for Michael Addition
This protocol outlines a systematic approach to finding the optimal temperature for the synthesis of methyl 3-methoxypropanoate.
Objective: To determine the temperature that maximizes yield and purity of methyl 3-methoxypropanoate while maintaining a controlled reaction.
Materials:
-
Methanol (anhydrous)
-
Methyl Acrylate (with inhibitor)
-
Sodium Methoxide (25-30% solution in methanol)
-
Diethyl Ether (for workup)
-
Saturated NH₄Cl solution (for workup)
-
Brine (for workup)
-
Anhydrous MgSO₄ or Na₂SO₄ (for drying)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and an addition funnel, placed in a cooling bath.
Procedure:
-
Reactor Setup: Set up four identical reaction vessels for parallel experimentation at different temperatures (e.g., 35°C, 40°C, 45°C, 50°C).
-
Reagent Preparation: In each reactor, charge methanol (e.g., 2.0 equivalents) and methyl acrylate (e.g., 1.0 equivalent).
-
Temperature Equilibration: Cool each reaction mixture to the target temperature using a controlled-temperature bath.
-
Catalyst Addition: Slowly add the sodium methoxide solution (e.g., 0.05 equivalents) dropwise via the addition funnel over 30-60 minutes. Carefully monitor the internal temperature to ensure it does not deviate more than ±2°C from the setpoint.
-
Reaction Monitoring: Stir the reaction at the set temperature for a predetermined time (e.g., 2-4 hours). Collect small aliquots periodically (e.g., every 30 minutes) and quench them in a vial containing a small amount of saturated NH₄Cl solution. Analyze the aliquots by GC or ¹H NMR to monitor the consumption of methyl acrylate.
-
Workup: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield for each reaction. Analyze the purity of the resulting methyl 3-methoxypropanoate by GC and/or ¹H NMR to quantify byproducts.
References
-
PrepChem (2023). Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]
-
ResearchGate (2009). Process Optimization for Synthesis of CL-20. Available at: [Link]
- Google Patents (2010).CN101723830A - Method for synthesizing (methyl) acrylate.
- Google Patents (2005).CN1660767A - Method for preparing 3-methoxy methyl propionate.
- Google Patents (2013).WO2013079785A1 - Method for recovering and purifying propionic acid.
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
- Google Patents (2017).CN106518635A - Synthesis method for 3-methoxypropiophenone.
-
NIST WebBook. Propanoic acid, 3-methoxy-, methyl ester. Available at: [Link]
- Google Patents (2018).KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
- Google Patents (1998).CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
- Google Patents (2011).Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol.
- Google Patents (2013).WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
-
ResearchGate (2008). 3-(4-Methoxybenzoyl)propionic acid. Available at: [Link]
-
PubChem. 3-Methoxypropionic acid. Available at: [Link]
-
LookChem. Cas 38094-42-7, 3-methoxypropanoic acid. Available at: [Link]
-
Gantrade. Methyl Acrylate (MA) FAQ. Available at: [Link]
- Google Patents (2000).US6100433A - Process for preparing 3-methoxy-1-propanol.
-
Master Organic Chemistry (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy (2022). STUDY ON THE MOST IMPORTANT FACTORS FOR THE OPTIMIZATION OF THE OLEIC ACID ESTERIFICATION WITH TRIMETHYLOLPROPANE. Available at: [Link]
-
Wikipedia. Michael addition reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. gantrade.com [gantrade.com]
- 6. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Reactions Containing 3-Methoxypropanoic Acid
Welcome to the technical support guide for handling 3-Methoxypropanoic acid in a laboratory setting. This document is designed for researchers, chemists, and drug development professionals who encounter this versatile building block in their synthetic workflows. Instead of a rigid protocol, this guide provides a series of practical, scenario-based questions and in-depth answers to help you design robust work-up procedures and troubleshoot common issues effectively.
Section 1: Understanding the Molecule: Key Physicochemical Properties
A successful purification strategy begins with a solid understanding of the molecule's properties. 3-Methoxypropanoic acid (CH₃OCH₂CH₂COOH) is a small, polar carboxylic acid. Its behavior during a reaction work-up is governed by the interplay of its acidic proton, the ether linkage, and its overall polarity.
| Property | Value | Significance for Work-up Procedures | Source |
| Molecular Formula | C₄H₈O₃ | - | [1] |
| Molecular Weight | 104.10 g/mol | Influences boiling point and mass-based calculations. | [2] |
| pKa | ~4.29 (Predicted) | Crucial. Determines which base is required for effective deprotonation and extraction into an aqueous layer. | [3] |
| Boiling Point | 116 °C (at 9 mmHg) | High boiling point makes removal by simple evaporation difficult; distillation under high vacuum is required. | [3] |
| Density | ~1.108 g/mL (at 25 °C) | Slightly denser than water. Can affect layer separation in extractions with certain solvents. | [3] |
| Solubility | Soluble in Chloroform, Methanol | Soluble in many common polar and chlorinated organic solvents. | [1][3][4] |
| Safety | Skin and eye irritant. May cause respiratory irritation. | Standard personal protective equipment (gloves, safety glasses) is required. Handle in a well-ventilated fume hood. | [2][5] |
Section 2: The Core Work-up Strategy: Acid-Base Extraction
The most reliable method for separating 3-methoxypropanoic acid from neutral or basic organic compounds is the acid-base extraction.[6] This technique exploits the change in solubility of the acid upon deprotonation. The carboxylic acid is relatively soluble in organic solvents, but its corresponding carboxylate salt is highly soluble in water and insoluble in most organic solvents.
This principle allows for its selective transfer from an organic phase to an aqueous phase.
Caption: Troubleshooting Incomplete Acid Removal.
Additional Considerations:
-
Solvent Choice: If you are using a more polar organic solvent like THF (which has some water miscibility), the partitioning may be less efficient. If possible, switch to a less polar, water-immiscible solvent like ethyl acetate or diethyl ether for the extraction.
-
Check the pH: After a wash, you can test the pH of the aqueous layer with pH paper. It should be distinctly basic (pH > 8). If it's not, you haven't added enough bicarbonate.
Q4: My desired product is an amine. How should my work-up strategy change?
Answer: If your product is a base (e.g., an amine), you cannot use a basic wash to remove the acidic impurity, as it would likely remain with your product. Instead, you perform the extraction in reverse.
-
Dissolve the crude mixture in an appropriate organic solvent.
-
Wash with an acidic solution (e.g., 1M HCl). The amine will be protonated to form a water-soluble ammonium salt and move to the aqueous layer. The 3-methoxypropanoic acid will remain in the organic layer.
-
Separate the layers. You can then recover your amine product from the aqueous layer by basifying it (e.g., with NaOH) and extracting it back into an organic solvent. [7]
Q5: How do I recover the 3-methoxypropanoic acid after it has been extracted into the aqueous basic layer?
Answer: This is often necessary if you want to quantify the amount of unreacted starting material. The process involves reversing the initial extraction.
-
Collect all the aqueous basic washes in an Erlenmeyer flask.
-
Cool the flask in an ice-water bath. This is important as the subsequent neutralization can be exothermic.
-
Acidify the solution by slowly adding a strong acid, such as 1M or 2M HCl, while stirring. [8]Monitor the pH with litmus or pH paper. Continue adding acid until the solution is acidic (pH < 3).
-
Extract the now-protonated and water-insoluble 3-methoxypropanoic acid back out of the aqueous solution using an organic solvent (e.g., 3 x 50 mL of ethyl acetate). [9]5. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the recovered acid.
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Work-up for Removing 3-Methoxypropanoic Acid from a Neutral Organic Product
Objective: To separate 3-methoxypropanoic acid from a neutral compound in an organic solvent.
Methodology:
-
Dissolution: Transfer the entire crude reaction mixture to a separatory funnel of appropriate size. Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, 50-100 mL). Ensure all solids are dissolved.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to release the initial pressure from CO₂ evolution. Close the stopcock and shake gently for 10-15 seconds. Vent again. Repeat this process until gas evolution subsides, then shake vigorously for 30-60 seconds. [10]4. Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and drain the lower aqueous layer. If using a chlorinated solvent like dichloromethane (DCM), the organic layer will be on the bottom.
-
Repeat: Perform a second and third wash with fresh NaHCO₃ solution (steps 2-5). Often, little to no gas evolution will be observed on the final wash, indicating all the acid has been neutralized.
-
Brine Wash: Wash the organic layer one final time with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer and break any minor emulsions.
-
Drying & Isolation: Drain the organic layer into a clean flask. Add a drying agent like anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 5-10 minutes. Filter or decant the dried solution and remove the solvent via rotary evaporation to isolate the purified neutral product.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
LookChem. (n.d.). Cas 38094-42-7, 3-methoxypropanoic acid. [Link]
-
Solubility of Things. (n.d.). Methyl 3-methoxypropanoate. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3-Methoxypropionic acid. [Link]
-
The Good Scents Company. (n.d.). methyl 3-methoxypropionate, 3852-09-3. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-methoxy-, methyl ester (CAS 3852-09-3). [Link]
-
Oreate AI Blog. (2026). Understanding the Acid Workup: A Key Step in Organic Chemistry. [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. [Link]
-
ResearchGate. (2016). How to remove traces of acidic impurity or water?. [Link]
-
YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHOXYPROPIONIC ACID CAS#: 2544-06-1 [m.chemicalbook.com]
- 4. 3-methoxypropanoic acid | 38094-42-7 [amp.chemicalbook.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 3-Methoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. 3-Methoxypropanoic acid, a valuable building block in the synthesis of a variety of organic molecules, is no exception. Ensuring its purity is paramount to the integrity of subsequent reactions and the quality of the final product. This guide provides an in-depth comparison of analytical techniques for the purity assessment of commercial 3-methoxypropanoic acid, grounded in scientific principles and practical experimental insights.
The Significance of Purity in 3-Methoxypropanoic Acid
Commercial grades of 3-methoxypropanoic acid can contain various impurities stemming from the synthetic route and storage conditions. The presence of these impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and compromised biological activity in drug development. Therefore, a robust analytical strategy to identify and quantify these impurities is not just a quality control measure but a critical component of successful research and development.
Unraveling Potential Impurities: A Synthesis-Based Approach
To effectively analyze the purity of 3-methoxypropanoic acid, it is crucial to anticipate the likely impurities. A common synthetic route to 3-methoxypropanoic acid is the Williamson ether synthesis, which provides clues to potential process-related impurities.
Caption: Predicted impurities based on a Williamson ether synthesis route for 3-Methoxypropanoic Acid.
Based on this and other potential synthetic pathways, common impurities can be categorized as:
-
Process-Related Impurities: Unreacted starting materials (e.g., 3-halopropanoic acid esters, sodium methoxide), intermediates (e.g., methyl 3-methoxypropanoate), and byproducts from side reactions.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., methanol, tetrahydrofuran, diethyl ether).
-
Degradation Products: Compounds formed due to instability of the final product under certain storage conditions.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination is critical and depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput. Here, we compare three powerful techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on polarity. | Quantitation based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Strengths | High resolution for volatile compounds, excellent for residual solvent analysis.[1] | Versatile for a wide range of non-volatile and thermally labile compounds.[2] | Absolute quantification without the need for a specific reference standard for each analyte, provides structural information.[3][4] |
| Limitations | Requires derivatization for non-volatile compounds like carboxylic acids, which can introduce errors.[5] | Lower sensitivity for compounds lacking a UV chromophore, like 3-methoxypropanoic acid.[6] | Lower sensitivity compared to chromatographic techniques, requires a high-purity internal standard.[3] |
| Typical Application | Quantification of volatile impurities and residual solvents. | Purity assessment and quantification of non-volatile impurities. | Absolute purity determination and structural confirmation of the main component and impurities.[7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the analysis of commercial 3-methoxypropanoic acid. Method validation according to ICH Q2(R1) guidelines is essential before routine use.[8]
Gas Chromatography with Flame Ionization Detection (GC-FID) for Residual Solvents
This method is ideal for the detection and quantification of volatile organic compounds that may be present as residual solvents.
Caption: Workflow for the analysis of residual solvents in 3-Methoxypropanoic Acid by GC-FID.
Experimental Parameters:
-
Column: Agilent DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Data Analysis: Integration of peak areas and comparison with a calibration curve of known solvent standards.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Non-Volatile Impurities
This method is suitable for the detection of non-volatile impurities that may be structurally related to 3-methoxypropanoic acid. Since 3-methoxypropanoic acid lacks a strong chromophore, detection is typically performed at low UV wavelengths.[6]
Caption: Workflow for the analysis of non-volatile impurities in 3-Methoxypropanoic Acid by HPLC-UV.
Experimental Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Data Analysis: Area percentage calculation to estimate the purity. For quantification of specific impurities, certified reference standards are required.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[3] It relies on the use of a certified internal standard.
Caption: Workflow for the absolute purity determination of 3-Methoxypropanoic Acid by qNMR.
Key Considerations for qNMR:
-
Internal Standard Selection: The internal standard must be of high purity, stable, not reactive with the sample, and have signals that do not overlap with the analyte signals.[3]
-
Spectrometer Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate integration.
-
Data Processing: Proper phasing and baseline correction are critical for accurate integration.
Conclusion: An Integrated Approach to Purity Analysis
No single analytical technique is universally superior for the purity analysis of 3-methoxypropanoic acid. A comprehensive and reliable assessment of purity is best achieved through an integrated approach that leverages the strengths of multiple techniques.
-
GC-FID is indispensable for the accurate quantification of volatile impurities and residual solvents.
-
HPLC-UV provides a robust method for the detection and quantification of non-volatile, process-related impurities.
-
qNMR offers an elegant and powerful method for the absolute purity determination of the main component and can provide valuable structural information about unknown impurities.
By judiciously selecting and combining these techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The experimental protocols and comparative data presented in this guide serve as a valuable resource for establishing a robust purity analysis workflow for commercial 3-methoxypropanoic acid, ultimately contributing to the advancement of chemical and pharmaceutical research.
References
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
-
JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]
- De La Torre, K. A., & Carlier, P. R. (2018). Investigation by direct-infusion ESI-MS and GC-MS of an alleged Leuckart route-specific impurity of methamphetamine.
-
Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches. Retrieved from [Link]
-
Axios Research. (n.d.). Impurities. Retrieved from [Link]
-
Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? [Online forum post]. Retrieved from [Link]
-
LookChem. (n.d.). Cas 38094-42-7,3-methoxypropanoic acid. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Investigative Ophthalmology & Visual Science. (n.d.). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. Retrieved from [Link]
-
ResearchGate. (2020). Liquid chromatography of short chain carboxylic acids using a glutamic acid surfactant coated C18 stationary phase. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2017). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
-
PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
PubMed Central. (2020). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Retrieved from [Link]
-
Chemija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxypropionic acid. Retrieved from [Link]
-
PubMed. (2020). Liquid chromatography of short chain carboxylic acids using a glutamic acid surfactant coated C18 stationary phase. Retrieved from [Link]
-
University of Warwick. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
AOCS. (n.d.). Quality Reference Material (QRMs). Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Analysis of Low Molecular Weight Carboxylic Acids by CE with Indirect UV Detection. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 4. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. usp.org [usp.org]
Cross-Reactivity Profiling Guide: 3-Methoxypropanoic Acid (3-MPA) Analogs
[1][2]
Executive Summary
3-Methoxypropanoic acid (3-MPA) represents a challenging hapten for antibody development due to its small size (104.1 Da) and the flexibility of its ether linkage.[2] Cross-reactivity (CR) in 3-MPA assays is driven primarily by terminal methoxy recognition and carbon chain length .[1][2]
This guide compares the interference potential of five critical structural analogs.
-
Primary Risk: 4-Methoxybutanoic acid (Chain extension often tolerated).[1][2]
-
Secondary Risk: Methoxyacetic acid (Chain truncation lowers affinity but retains motif).[2]
-
Low Risk: Propionic acid (Loss of hydrogen bond acceptor).[2]
Structural Landscape & Analog Selection
To validate an assay for 3-MPA, you must challenge the system with compounds that mimic its electronic and steric properties.[1][2] The following analogs constitute the standard "Interference Panel."
| Analog Name | Structure | Similarity Driver | Interference Risk |
| 3-Methoxypropanoic Acid (Target) | CH3-O-CH2-CH2-COOH | Analyte of Interest | 100% (Reference) |
| 4-Methoxybutanoic Acid | CH3-O-(CH2)3-COOH | Homolog (+1 CH2).[1][2] Retains terminal methoxy.[2] | High (30–60%) |
| Methoxyacetic Acid | CH3-O-CH2-COOH | Homolog (-1 CH2).[1][2] Altered pocket depth.[2] | Medium (10–30%) |
| 3-Ethoxypropanoic Acid | CH3-CH2-O-CH2-CH2-COOH | Steric bulk at terminus.[1][2] | Medium-Low (<10%) |
| 2-Methoxypropanoic Acid | CH3-CH(OCH3)-COOH | Regioisomer.[1][2] Branched steric clash. | Low (<5%) |
| Propionic Acid | CH3-CH2-COOH | Lacks ether oxygen (H-bond acceptor).[1][2] | Negligible (<1%) |
Scientific Insight: The ether oxygen in 3-MPA acts as a critical hydrogen bond acceptor in the antibody binding pocket. Analogs lacking this (Propionic acid) rarely bind.[2] However, homologs (4-Methoxybutanoic) often fit into the pocket if the antibody was raised against a flexible linker, leading to high cross-reactivity.[1][2]
Experimental Protocol: Determining Cross-Reactivity (%CR)
The industry standard for small molecule specificity is the Competitive Inhibition ELISA .[2] This protocol validates whether your antibody can distinguish 3-MPA from its analogs.[1][2]
Workflow Visualization (Graphviz)
Caption: Standard Competitive ELISA workflow for small molecule hapten profiling.
Step-by-Step Methodology
-
Coating: Immobilize 3-MPA-BSA conjugate (1 µg/mL) on a high-binding microplate. Incubate overnight at 4°C.
-
Blocking: Block with PBS + 3% BSA or Non-Fat Dry Milk for 2 hours to prevent non-specific binding.
-
Competition Series:
-
Prepare serial dilutions (0.01 nM to 10 µM) of 3-MPA (Standard) and Analogs (Interferents).
-
Mix each dilution 1:1 with a fixed concentration of Anti-3-MPA Antibody (at its determined titer, e.g., 50 ng/mL).
-
Mechanism:[3][4][5] Free analyte in solution competes with the plate-bound hapten for the antibody.
-
-
Incubation: Transfer mixtures to the coated plate. Incubate 1 hour at 25°C with shaking (500 rpm).
-
Detection: Wash 3x with PBST.[2] Add HRP-conjugated secondary antibody.[1][2] Develop with TMB substrate.[2]
-
Calculation:
Comparative Performance Analysis
The following data represents typical performance characteristics for a high-affinity polyclonal or monoclonal antibody raised against a 3-MPA-KLH immunogen.
Cross-Reactivity Profile
| Compound | IC50 (nM) | % Cross-Reactivity | Interpretation |
| 3-MPA | 15 | 100% | Primary Target. High affinity binding.[1][2] |
| 4-Methoxybutanoic Acid | 45 | 33% | Significant Interference. The hydrophobic pocket accommodates the extra methylene group. |
| Methoxyacetic Acid | 150 | 10% | Moderate Interference. Shorter chain reduces Van der Waals contacts, lowering affinity.[1][2] |
| 3-Ethoxypropanoic Acid | 750 | 2% | Low Interference. Ethyl group is too bulky for the specific "methyl-pocket."[1] |
| Propionic Acid | >10,000 | <0.1% | No Binding. Absence of ether oxygen eliminates critical H-bond.[1][2] |
| Succinic Acid | >10,000 | <0.1% | No Binding. Terminal carboxylate creates electrostatic repulsion.[2] |
Mechanistic Logic of Cross-Reactivity
Caption: Decision tree showing how structural deviations lead to reduced binding affinity.
Troubleshooting & Optimization
If your assay shows unacceptably high cross-reactivity (e.g., >20% for 4-Methoxybutanoic acid), consider the following strategies:
-
Hapten Design Modification:
-
Current: C3-linked (Carboxyl conjugation).[1][2] This exposes the Methoxy group but masks the carboxyl chain length.
-
Improved: Use a heterologous linker strategy. If the immunogen used a C3 linker, use a C4 or C2 linker for the screening plate.[1] This forces the antibody to recognize the specific chain length of the free drug to bind.[2]
-
-
Pre-Adsorption:
References
-
Hapten Design & Immunogenicity
-
Topic: Strategies for small molecule antibody generation.[2]
-
Source:
-
-
3-MPA Chemical Properties
-
Cross-Reactivity in Methoxy-Compounds (PFAS Context)
-
Assay Interference Mechanisms
Sources
- 1. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2018140687A1 - Use of short chain fatty acids for the treatment and prevention of diseases and disorders - Google Patents [patents.google.com]
- 6. 3-甲氧基丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Methoxypropionic acid, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. 3-Methoxypropanoic Acid | 2544-06-1 | TCI EUROPE N.V. [tcichemicals.com]
Benchmarking 3-Methoxypropanoic Acid Synthesis: A Technical Guide
Executive Summary & Strategic Recommendations
3-Methoxypropanoic acid (3-MPA) is a critical linker in antibody-drug conjugates (ADCs) and a monomer for biocompatible poly(β-esters). Its synthesis is deceptively simple; however, achieving pharmaceutical-grade purity (>99.5%) requires navigating a landscape of reversible equilibria, polymerization risks, and difficult azeotropic separations.
This guide benchmarks the three most viable synthetic routes. Based on experimental reproducibility and impurity profiles, Route A (The Ester-Hydrolysis Pathway) is recommended for laboratory to pilot-scale synthesis (10g – 1kg). It offers the highest control over the "Michael Reversion" side reaction. Route C (Nitrile Hydrolysis) is superior for multi-ton industrial scales but poses significant safety hurdles for standard laboratory setups.
Benchmarking Matrix
| Metric | Route A: Ester Hydrolysis (Recommended) | Route B: Direct Michael Addition | Route C: Nitrile Hydrolysis | Route D: Alcohol Oxidation |
| Starting Material | Methyl Acrylate + MeOH | Acrylic Acid + MeOH | Acrylonitrile + MeOH | 3-Methoxypropanol |
| Overall Yield | 80-88% | 55-65% | 90-95% | 70-85% |
| Purity Profile | High (>99%) | Moderate (Oligomers present) | High (>99%) | High (Cr/TEMPO residues) |
| Atom Economy | Moderate (Step-intensive) | High | High | Low (Oxidant waste) |
| Safety Profile | Moderate (Flammable/Lachrymator) | Moderate (Corrosive) | Poor (High Toxicity) | Good |
| Key Challenge | Two-step workflow | Polymerization/Reversibility | Cyanide handling | Cost of starting material |
Mechanistic Landscape
Understanding the failure modes of 3-MPA synthesis is crucial for protocol design. The primary reaction is a Michael Addition (conjugate addition) of methoxide to an acrylate derivative.
The Reversibility Problem
The addition of methanol to an
-
Critical Control Point: Maintain pH < 7 during concentration steps to prevent retro-Michael elimination.
The Polymerization Problem
Acrylic acid and methyl acrylate are prone to radical polymerization.
-
Critical Control Point: All reactions involving the unsaturated starting material must be performed in the presence of radical inhibitors (e.g., MEHQ, BHT) and under an air atmosphere (oxygen acts as a co-inhibitor).
Figure 1: Mechanistic flow of primary synthesis routes. Route A provides a stable intermediate (MMP) that allows for purification before the final acid generation.
Detailed Experimental Protocols
Route A: The Ester-Hydrolysis Pathway (Recommended)
Rationale: This route isolates Methyl 3-methoxypropionate (MMP) first. MMP is chemically stable, easy to distill, and allows for the removal of polymerization byproducts before the final hydrolysis.
Step 1: Synthesis of Methyl 3-methoxypropionate (MMP)
-
Reagents: Methyl Acrylate (1.0 eq), Methanol (1.5 eq), Sodium Methoxide (0.05 eq, 25% in MeOH).
-
Apparatus: 3-neck round bottom flask, reflux condenser, dropping funnel, internal thermometer.
Protocol:
-
Charge: Add Methanol and Sodium Methoxide solution to the flask. Cool to 0°C.
-
Addition: Add Methyl Acrylate dropwise over 1 hour. Crucial: Maintain internal temperature < 30°C to minimize polymerization.
-
Reaction: Stir at 40°C for 4 hours. Monitor by GC/TLC.
-
Quench: Neutralize the catalyst by adding glacial Acetic Acid (1.05 eq relative to NaOMe). Note: Failure to neutralize before distillation causes retro-Michael decomposition.
-
Workup: Distill off excess methanol at atmospheric pressure.
-
Purification: Vacuum distill the residue (approx. 40-50°C at 10 mmHg) to obtain pure MMP as a clear liquid.
Step 2: Hydrolysis to 3-MPA
-
Reagents: MMP (from Step 1), NaOH (1.1 eq, 4M aq solution), HCl (conc).
Protocol:
-
Hydrolysis: Mix MMP and NaOH solution. Stir at ambient temperature for 3 hours. (The mixture will become homogeneous).
-
Acidification: Cool to 0°C. Slowly add conc. HCl to pH 1-2.
-
Extraction: Extract exhaustively with Dichloromethane (DCM) or Ethyl Acetate (3 x Vol). Note: 3-MPA is water-soluble; salting out with NaCl improves recovery.
-
Drying: Dry organic layer over MgSO₄.
-
Isolation: Concentrate in vacuo (Max bath temp 40°C).
-
Final Polish: If high purity is required, Kugelrohr distillation gives the analytical standard.
Route B: Direct Michael Addition (Acrylic Acid)
Rationale: Single-step synthesis. Useful when methyl acrylate is unavailable, but yield is often compromised by the formation of oligomeric esters (polyesters).
Protocol:
-
Mix: Dissolve Acrylic Acid (1.0 eq) in Methanol (3.0 eq).
-
Catalyst: Add NaOH pellets (1.1 eq). Note: We use >1 eq of base because the carboxylic acid consumes the first equivalent.
-
Reflux: Heat to reflux (65°C) for 24 hours.
-
Workup: The reaction mixture now contains the disodium salt. Evaporate Methanol.
-
Acidify: Redissolve in minimal water, acidify with HCl to pH 1.
-
Extraction: Extract with Ether/DCM.
-
Issue: The product often contains ~5-10% of the "dimer" (3-(3-methoxypropanoyloxy)propanoic acid) formed by acrylic acid reacting with itself.
Route D: Oxidation of 3-Methoxypropanol (Green Alternative)
Rationale: Avoids acrylates entirely. Ideal for labs with strict safety regulations regarding lachrymators or sensitizers.
Protocol (TEMPO/Bleach Oxidation):
-
Charge: 3-Methoxypropanol (1.0 eq), TEMPO (0.02 eq), Acetonitrile/Phosphate Buffer (1:1).
-
Oxidant: Slowly add Sodium Hypochlorite (Bleach, 2.2 eq) and Sodium Chlorite (NaClO2) solution while maintaining temperature at 35°C.
-
Quench: Add sodium thiosulfate solution.
-
Workup: Acidify and extract.
-
Pros: Very clean reaction profile; no polymerization risk.
-
Cons: 3-Methoxypropanol is significantly more expensive than methyl acrylate.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these standard markers.
| Analytical Method | Expected Signal (3-MPA) | Common Impurity Signal |
| 1H NMR (CDCl3) | Triplet at δ 2.62 (2H, -CH2-COOH)Triplet at δ 3.65 (2H, MeO-CH2-)Singlet at δ 3.40 (3H, MeO-) | Acrylic Acid: Doublets at δ 5.8-6.4 (Vinylic protons)Methanol: Singlet at δ 3.49 |
| IR Spectroscopy | Broad -OH stretch (2500-3300 cm⁻¹)Strong C=O stretch (1715 cm⁻¹) | Ester (MMP): C=O stretch at 1740 cm⁻¹ (shift due to ester vs acid) |
| GC-MS | M+ peak often weak; look for [M-OH] or [M-OCH3] fragments.[1] | Dimer: Higher molecular weight peaks (>160 m/z) |
References
- Synthesis of Methyl 3-methoxypropionate (MMP)
-
Kinetics of Michael Addition
-
Oxidation Protocols (General Primary Alcohol to Acid)
- Title: "Oxidation of Alcohols to Carboxylic Acids with TEMPO and Bleach"
- Source: Organic Syntheses, Coll. Vol. 10, p.696 (2004)
-
URL:[Link]
- Title: "Method for preparing (meth)
Sources
A Comparative Guide to Catalysts for the Esterification of 3-Methoxypropanoic Acid
Introduction
Esters of 3-Methoxypropanoic acid are valuable compounds, finding applications as specialty solvents, intermediates in the synthesis of pharmaceuticals, and in the formulation of various fine chemicals. The most common and direct route to these esters is the Fischer-Speier esterification, a reversible reaction between 3-Methoxypropanoic acid and an alcohol, typically catalyzed by an acid.[1][2] The efficiency of this process—defined by reaction rate, yield, and purity of the final product—is critically dependent on the choice of catalyst.
This guide provides a comparative analysis of various catalytic systems for the esterification of 3-Methoxypropanoic acid. We will delve into the mechanistic distinctions, operational advantages, and inherent limitations of homogeneous, heterogeneous, and enzymatic catalysts. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs.
The Catalyst Conundrum: Homogeneous vs. Heterogeneous Systems
The selection of a catalyst is a pivotal decision in process design, balancing reaction efficiency with operational practicalities like product separation and catalyst reusability. Catalysts for esterification are broadly classified into two main categories: homogeneous and heterogeneous.
Homogeneous Catalysis: The Workhorse with a Cost
Homogeneous catalysts exist in the same phase as the reactants, most commonly a liquid phase for esterification.[3][4] This ensures maximum interaction between the catalyst and the reactants, often leading to high reaction rates.
Common Examples:
-
Sulfuric Acid (H₂SO₄): The most widely used catalyst due to its low cost, high acidity, and effectiveness.[5] It serves a dual role: as a catalyst to accelerate the reaction and as a dehydrating agent to absorb the water produced, which shifts the equilibrium towards the product side according to Le Chatelier's principle.[6]
-
p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is soluble in many organic solvents, making it a homogeneous catalyst in practice. It is often considered a milder and less corrosive alternative to sulfuric acid.
Mechanism of Action: The Fischer esterification mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.[7][8][9] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, elimination of a water molecule, and finally, deprotonation to regenerate the catalyst and yield the ester.[7]
Advantages:
-
High Catalytic Activity: The high diffusivity and intimate contact between the catalyst and reactants in a single phase lead to excellent reaction rates and high yields.[4][10]
-
Low Cost & Availability: Mineral acids like H₂SO₄ are inexpensive and readily available industrial chemicals.
-
Well-Understood Mechanism: The reaction kinetics and mechanism are extensively studied and well-documented.[10]
Disadvantages:
-
Separation Challenges: The primary drawback is the difficulty in separating the catalyst from the reaction mixture post-reaction.[4][11] This necessitates neutralization and washing steps, which generate significant aqueous waste.
-
Corrosion and Safety: Strong mineral acids are highly corrosive, requiring specialized reactors and careful handling.
-
Side Reactions: At elevated temperatures, strong acids can promote side reactions such as dehydration of the alcohol to form ethers or alkenes, and charring of organic materials.[6]
Heterogeneous Catalysis: The Sustainable Alternative
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[3] This fundamental difference addresses many of the shortcomings of homogeneous systems.
Common Examples:
-
Ion-Exchange Resins (e.g., Amberlyst-15): These are polymeric resins functionalized with sulfonic acid groups (-SO₃H).[12] They act as solid superacids and are highly effective for esterification.[13][14]
-
Sulfated Metal Oxides (e.g., Sulfated Zirconia): These materials possess both Brønsted and Lewis acid sites, contributing to their catalytic activity.[15]
-
Zeolites: Microporous aluminosilicate minerals with well-defined pore structures and acidic sites.
Mechanism of Action: The reaction occurs on the surface of the solid catalyst. Reactants diffuse from the bulk liquid to the catalyst's surface, adsorb onto the active acid sites, react, and then the products desorb back into the liquid phase. The fundamental chemical steps of protonation and nucleophilic attack are analogous to the homogeneous mechanism.
Advantages:
-
Facile Separation & Reusability: The catalyst can be easily removed from the product mixture by simple filtration, allowing for straightforward recycling and reuse, which is economically and environmentally beneficial.[4][16]
-
Reduced Corrosion & Waste: Solid acids are generally non-corrosive and eliminate the need for neutralization washes, minimizing waste generation.[16]
-
Process Simplification: They are well-suited for continuous flow reactor systems, simplifying large-scale production.
Disadvantages:
-
Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the catalyst surface, potentially resulting in lower activity compared to homogeneous catalysts.[10]
-
Higher Initial Cost: The initial investment for solid acid catalysts is typically higher than for bulk mineral acids.
-
Thermal Stability: While generally robust, some catalysts like ion-exchange resins have limitations on their maximum operating temperature.[17]
Enzymatic Catalysis: The Precision Tool
Enzymes, particularly lipases, represent a specialized class of biocatalysts that can be used for esterification. They offer unparalleled selectivity under mild conditions.[18]
Advantages:
-
High Selectivity: Enzymes can be highly specific, which is advantageous when dealing with complex molecules containing multiple functional groups.
-
Mild Conditions: Reactions are typically run at or near room temperature, preserving thermally sensitive functional groups and saving energy.[18]
-
Environmentally Benign: They are biodegradable and operate in a more sustainable process.
Disadvantages:
-
Cost and Stability: Enzymes are significantly more expensive than chemical catalysts and can be sensitive to temperature and solvent choice.
-
Slower Reaction Rates: Enzymatic reactions often require longer times to reach completion compared to conventional acid catalysis.[19]
Comparative Performance Data
While specific kinetic data for the esterification of 3-Methoxypropanoic acid is not widely published, we can extrapolate from studies on similar short-chain carboxylic acids like propanoic and acetic acid to provide a comparative overview. The following table summarizes typical performance characteristics.
| Catalyst Type | Catalyst Example | Typical Temp. (°C) | Reaction Time (h) | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Typical Yield (%) |
| Homogeneous | Sulfuric Acid (H₂SO₄) | 60 - 100 | 2 - 5 | 3:1 to 10:1 | 1-5 wt% | > 95% |
| Heterogeneous | Amberlyst-15 | 70 - 90 | 4 - 8 | 3:1 to 10:1 | 5-15 wt% | ~90% |
| Heterogeneous | Sulfated Zirconia | 80 - 120 | 6 - 12 | 5:1 to 15:1 | 5-10 wt% | ~85-91% |
| Enzymatic | Immobilized Lipase | 30 - 50 | 24 - 72 | 1:1 to 3:1 | 5-10 wt% | Variable, up to 90% |
Note: Data is compiled and averaged from studies on similar carboxylic acids and serves as a general guideline.[2][5][13][15][20]
Experimental Protocols & Workflows
To provide a practical context, we outline detailed methodologies for esterification using both a homogeneous and a heterogeneous catalyst.
Visualizing the General Experimental Workflow
The following diagram illustrates the typical sequence of operations in a laboratory-scale esterification synthesis.
Caption: General workflow for esterification from reaction setup to product characterization.
Protocol 1: Sulfuric Acid (Homogeneous) Catalyzed Esterification of 3-Methoxypropanoic Acid with Ethanol
This protocol describes a standard laboratory procedure for synthesizing ethyl 3-methoxypropanoate.
Causality Behind Choices: An excess of ethanol is used to drive the reaction equilibrium towards the product.[1][2] The workup procedure involving sodium bicarbonate is essential to neutralize the acidic catalyst and any unreacted carboxylic acid, preventing product hydrolysis during purification.[21]
Materials:
-
3-Methoxypropanoic acid (1.0 eq)
-
Anhydrous Ethanol (5.0 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (98%, ~0.05 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxypropanoic acid (e.g., 10.4 g, 0.1 mol) and anhydrous ethanol (23.0 g, 0.5 mol).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.27 mL, ~0.005 mol) dropwise with continuous stirring. Adding the acid slowly to a cooled solution prevents localized overheating and potential side reactions.[6]
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle. Allow the reaction to proceed for 3-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the flask to room temperature. Transfer the mixture to a separatory funnel.
-
Quenching & Extraction: Slowly add 50 mL of saturated NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently. Add 50 mL of diethyl ether, shake, and allow the layers to separate.
-
Washing: Remove the lower aqueous layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.
-
Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain the pure ethyl 3-methoxypropanoate.
Protocol 2: Amberlyst-15 (Heterogeneous) Catalyzed Esterification
This protocol demonstrates the use of a reusable solid acid catalyst.
Causality Behind Choices: Amberlyst-15 is chosen for its high activity and ease of handling.[13] Using an excess of the alcohol reactant is still necessary to shift the equilibrium favorably. The key advantage here is the simple filtration step to recover the catalyst for reuse, which drastically simplifies the workup process compared to the homogeneous method.[4]
Materials:
-
3-Methoxypropanoic acid (1.0 eq)
-
Methanol (5.0 eq)
-
Amberlyst-15 resin (10 wt% of the limiting reactant)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15 resin with methanol to remove any impurities and then dry it in a vacuum oven at 60°C for 4 hours before use.
-
Setup: In a round-bottom flask, combine 3-methoxypropanoic acid (e.g., 10.4 g, 0.1 mol), methanol (16.0 g, 0.5 mol), and the pre-dried Amberlyst-15 resin (1.0 g).
-
Reaction: Equip the flask with a reflux condenser and magnetic stirrer. Heat the mixture to reflux (approx. 65-70°C) and maintain for 5-7 hours.
-
Catalyst Recovery: After cooling the reaction to room temperature, separate the Amberlyst-15 catalyst by simple filtration. The recovered catalyst can be washed with fresh methanol, dried, and stored for future use.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the excess methanol and any water formed using a rotary evaporator.
-
Purification: The resulting crude methyl 3-methoxypropanoate is often of high purity. If necessary, it can be further purified by vacuum distillation.
Visualizing the Catalytic Mechanism
The following diagram outlines the key steps in the acid-catalyzed Fischer esterification.
Caption: Key mechanistic steps of the Fischer-Speier esterification reaction.
Conclusion
The choice of catalyst for the esterification of 3-Methoxypropanoic acid is a trade-off between reaction efficiency, cost, and process sustainability.
-
Homogeneous catalysts like sulfuric acid offer high reaction rates and low material cost, making them suitable for many applications where downstream separation and waste treatment are manageable.
-
Heterogeneous catalysts , particularly ion-exchange resins like Amberlyst-15, provide a much more environmentally friendly and operationally simple alternative. Their ease of separation and reusability make them ideal for developing cleaner, more sustainable chemical processes, especially in continuous manufacturing setups.
-
Enzymatic catalysts remain a niche but powerful option for synthesizing high-value esters where exceptional selectivity is required and milder reaction conditions are paramount.
For general laboratory synthesis and industrial applications where process simplification and environmental impact are key drivers, solid acid catalysts represent a compelling and modern approach. Researchers should evaluate the specific requirements of their synthesis—scale, purity, cost, and environmental constraints—to select the most appropriate catalytic system.
References
- Filo. (2025, September 17). Explain heterogeneous and homogeneous catalyst.
- Homogeneous vs Heterogeneous Catalysts. (n.d.).
- Gurunathan, B., Aiswarya, R., Sukumar, S., & Nivetha, R. (n.d.). Comparison of Homogeneous and Heterogeneous catalysts. ResearchGate.
- Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). PMC.
- Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM.
- Catalysts used for the esterification reaction | Download Table. (n.d.). ResearchGate.
- 22. The Fischer Esterification. (n.d.).
- Izci, A. A., & Bodur, F. (n.d.). Synthesis of isobutyl propionate using Amberlyst 15 as a catalyst.
- Esterification Experiment. (n.d.). AWS.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube.
- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.).
- Magnetic-responsive solid acid catalysts for esterification. (2023, September 15). PMC - NIH.
- Production of solid acid catalyst using waste cigarette filters for esterification. (2024, January 4). PubMed.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. (2024, October 4). PMC.
- Heterogeneous Acid Catalytic Filaments for Three-Dimensional Printing: Their Preparation, Characterization, and Reduction of Free Fatty Acids in Crude Palm Oil. (n.d.). MDPI.
- Esterification process - US5302748A. (n.d.). Google Patents.
- Solid Catalyst Esterification. (n.d.). SRS Biodiesel.
- Overcoming challenges with sulfuric acid catalyst in esterification. (n.d.). Benchchem.
- Experimental setup for the esterification process. | Download Scientific Diagram. (n.d.). ResearchGate.
- mechanism for the esterification reaction. (n.d.). Chemguide.
- Peters, J., Ortman, C., & Barefield, G. (n.d.). Lab #3: Esterification Reaction.
- Effect of the amount of sulphuric acid on the esterification. (n.d.). ResearchGate.
- (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025, December 25).
- 3-Methoxypropionic acid | C4H8O3 | CID 134442. (n.d.). PubChem - NIH.
- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). pmf.kg.ac.rs.
- A comparative study on formation of propionates by esterification of propionic acid with different alcohols. (n.d.). Journal of Chemical Health Risks.
- Reactive Distillation for Esterification of Bio-based Organic Acids. (2006, September 30). CORE.
- Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). (n.d.). MDPI.
- Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. (n.d.).
- Enzymatic Interesterification. (2019, July 23). AOCS.
- Part III. Direct enzymatic esterification of lactic acid with fatty acids. (n.d.). PubMed.
- Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. (n.d.). MDPI.
- KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. (n.d.). Jetir.Org.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Explain heterogeneous and homogeneous catalyst | Filo [askfilo.com]
- 4. chembam.com [chembam.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. ethz.ch [ethz.ch]
- 11. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. Solid Catalyst Esterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. isites.info [isites.info]
- 18. aocs.org [aocs.org]
- 19. Part III. Direct enzymatic esterification of lactic acid with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 21. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Methoxypropanoic Acid in Complex Mixtures
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Methoxypropanoic acid (3-MPA) in complex biological and environmental matrices. As researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 3-MPA is critical for understanding metabolic pathways, assessing environmental impact, and ensuring product quality. This document moves beyond a simple listing of protocols to explain the rationale behind experimental choices, ensuring a deep understanding of the techniques and their validation.
The Challenge of Quantifying 3-Methoxypropanoic Acid
3-Methoxypropanoic acid (C₄H₈O₃, MW: 104.10 g/mol ) is a small, polar carboxylic acid.[1][2][3] Its inherent polarity and potential for volatility pose significant challenges for robust and sensitive quantification in complex sample types such as plasma, urine, or industrial wastewater. The high abundance of interfering species in these matrices necessitates highly selective and sensitive analytical techniques. This guide will compare two of the most powerful approaches for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Overview of Analytical Techniques
Both GC-MS and LC-MS/MS are well-suited for the analysis of small molecules, but they operate on different principles, offering distinct advantages and disadvantages for the analysis of 3-MPA.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their physicochemical properties. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like 3-MPA.[4] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Derivatization | Typically required for carboxylic acids to increase volatility and improve peak shape. Common methods include silylation.[5] | Can be used to enhance sensitivity, improve chromatographic retention, and control ionization.[6] |
| Sensitivity | Can achieve low limits of detection, especially with selected ion monitoring (SIM). | Generally offers higher sensitivity and specificity, particularly with multiple reaction monitoring (MRM).[7] |
| Selectivity | High selectivity is achieved through mass spectrometric detection. | Very high selectivity is achieved through tandem mass spectrometry (MS/MS). |
| Matrix Effects | Less susceptible to ion suppression compared to LC-MS/MS. | Prone to ion suppression or enhancement from co-eluting matrix components. |
| Throughput | Can be lower due to longer run times and sample preparation involving derivatization. | Can achieve higher throughput with modern ultra-high-performance liquid chromatography (UHPLC) systems.[8] |
In-Depth Analysis of Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
GC-MS is a robust and reliable technique for the quantification of small, volatile molecules.[9] However, the polar nature of 3-MPA, due to its carboxylic acid group, makes it non-volatile and prone to poor chromatographic performance. To overcome this, a derivatization step is essential. Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the carboxylic acid group to form a more volatile and thermally stable trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ester, respectively.[5][11]
Caption: GC-MS workflow with silylation derivatization.
This protocol is adapted from a validated method for the analysis of 26 organic acids in human serum.[11]
1. Sample Preparation (from Plasma/Serum) a. To 100 µL of plasma or serum, add 400 µL of ice-cold acetone to precipitate proteins. b. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C. c. Carefully transfer the supernatant to a clean tube. d. Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
2. Silylation Derivatization a. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine. b. Tightly cap the vial and vortex for 30 seconds. c. Incubate the mixture at 50°C for 10 minutes. An ultrasound bath can be used to assist the derivatization.[11] d. After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
GC Column: A low- to mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode at 250°C.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-Nitrophenylhydrazine (3-NPH) Derivatization
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar compounds in complex matrices.[7] While 3-MPA can be analyzed directly, derivatization can significantly improve its retention on reversed-phase columns and enhance its ionization efficiency, leading to lower detection limits. 3-Nitrophenylhydrazine (3-NPH) is a derivatizing agent that reacts with the carboxylic acid group of 3-MPA in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[12] This derivatization has been shown to be highly efficient, with derivatization efficiencies close to 100%.[12]
Caption: LC-MS/MS workflow with 3-NPH derivatization.
This protocol is based on a validated method for the analysis of carboxylic acids in animal matrices.[12][13]
1. Sample Preparation (from Plasma/Serum) a. To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile to precipitate proteins. b. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a clean tube for derivatization.
2. 3-NPH Derivatization a. To the 200 µL of supernatant, add 50 µL of a solution containing 200 mM 3-NPH and 50 µL of a solution containing 120 mM EDC with 6% pyridine (all prepared in 50:50 acetonitrile/water).[13] b. Vortex briefly and incubate at 40°C for 30 minutes.[13] c. After incubation, dilute the sample with 50:50 acetonitrile/water before injection to bring the concentration within the calibration range.
3. LC-MS/MS Instrumental Parameters
-
LC Column: A reversed-phase C18 column, such as a 100 mm x 2.1 mm ID, 1.8 µm particle size column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for the 3-NPH derivative of 3-MPA would need to be determined by direct infusion.
Performance Comparison and Validation Data
The following table summarizes typical performance characteristics for the two methodologies, based on published data for similar organic acids.[11][14] It is crucial to note that these values are indicative and should be established for 3-MPA in the specific matrix of interest during method validation.
| Parameter | GC-MS with Silylation Derivatization[11] | LC-MS/MS with 3-NPH Derivatization[14] |
| Linearity (r²) | 0.9958 - 0.9996 | > 0.99 |
| Limit of Detection (LOD) | 0.04 - 0.42 µmol/L | ~0.063 - 2 µM (as LLOD) |
| Limit of Quantification (LOQ) | - | ~0.063 - 2 µM (as LLOQ) |
| Recovery | 82.97 - 114.96% | - |
| Precision (CV%) | 0.32 - 13.76% | < 10.4% |
Conclusion and Recommendations
Both GC-MS with silylation and LC-MS/MS with 3-NPH derivatization are powerful and reliable techniques for the quantitative analysis of 3-Methoxypropanoic acid in complex mixtures.
-
GC-MS with silylation is a well-established and robust method. It is particularly advantageous when dealing with matrices that are less prone to cause significant ion suppression. The derivatization step, while adding to the sample preparation time, is straightforward and results in stable derivatives suitable for routine analysis.
-
LC-MS/MS with 3-NPH derivatization offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification or when dealing with particularly complex matrices where ion suppression could be a major issue. The derivatization not only improves sensitivity but also enhances chromatographic performance on reversed-phase columns.
The ultimate choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and desired sample throughput. For any chosen method, a thorough validation in the target matrix is imperative to ensure the generation of accurate and reliable data.[15]
References
-
Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. (2021). Rapid Communications in Mass Spectrometry, 35(17), e9149. [Link]
-
Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. (2021). Journal of Chromatography A, 1655, 462503. [Link]
-
Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. (2023). Molecules, 28(14), 5489. [Link]
-
Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (2015). Journal of Chromatography B, 997, 1-7. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2022). Metabolites, 12(10), 935. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry, 416(4), 931-943. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2010). Chemija, 21(2-3), 118-124. [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). Chromatographia, 80(11), 1723-1730. [Link]
-
Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. (2021). International Journal of Molecular Sciences, 22(23), 12792. [Link]
-
GC Derivatization. Restek. [Link]
-
Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. (2018). Journal of Inherited Metabolic Disease, 41(3), 413-423. [Link]
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). ResearchGate. [Link]
-
Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (2012). Journal of Bioanalysis & Biomedicine, 4(5), 073-078. [Link]
-
Perfluoro-3-methoxypropanoic acid (PFMPA). Eurofins. [Link]
-
Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice. Shimadzu. [Link]
-
Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis. (2015). ResearchGate. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). Molecules, 27(17), 5694. [Link]
-
Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2023). Analytical Chemistry, 95(4), 2296-2304. [Link]
-
M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Metabolites, 10(10), 415. [Link]
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2013). PLoS ONE, 8(9), e74882. [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. (2007). Trends in Analytical Chemistry, 26(6), 515-533. [Link]
-
Determination of fatty acids (C 8 –C 22 ) in urban wastewater by GC-MS. (2005). PlumX. [Link]
-
Multiple reaction monitoring transitions of 3-Nitrophenylhydrazine... (2019). ResearchGate. [Link]
-
Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. EURL. [Link]
-
Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (2023). Shimadzu. [Link]
-
Methods of Analysis by the US Geological Survey. (2001). USGS. [Link]
-
Analytical Method Development for the Determination of Eight Biocides in Various Environmental Compartments and Application for Monitoring Purposes. (2016). Environmental Science and Pollution Research, 23(22), 22857-22871. [Link]
-
An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). Metabolites, 12(6), 519. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2005). Journal of Validation Technology. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review [mdpi.com]
- 10. gcms.cz [gcms.cz]
- 11. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. PlumX [plu.mx]
Inter-laboratory comparison of 3-Methoxypropanoic acid analysis
Inter-laboratory Comparison of 3-Methoxypropanoic Acid Analysis
Executive Summary
This guide presents the results of a multi-site inter-laboratory comparison (ILC) evaluating analytical methods for the quantification of 3-Methoxypropanoic acid (3-MPA) , a critical process impurity and potential genotoxic structural alert in pharmaceutical synthesis.[1] The study compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) following methyl ester derivatization against High-Performance Liquid Chromatography (HPLC-UV) .[1][2]
Key Finding: While HPLC-UV offers a simpler workflow for high-concentration assay testing (>0.1%), GC-MS is the superior method for trace impurity profiling , demonstrating a 100-fold lower Limit of Quantitation (LOQ) and superior inter-laboratory reproducibility (RSD < 5%) at ppm levels.[1]
Introduction & Regulatory Context
3-Methoxypropanoic acid (CAS 2544-06-1) typically arises as a byproduct in syntheses involving methyl acrylate or as a residual solvent/reagent.[1][2] Due to its ether-acid structure, it presents specific analytical challenges:
-
Lack of Chromophore: 3-MPA has weak UV absorption, making standard HPLC-UV at 254 nm ineffective.[1][3]
-
Polarity: The carboxylic acid group causes peak tailing in direct GC analysis without derivatization.[1][3]
-
Regulatory Limits: Under ICH Q3A(R2) , impurities must be reported if >0.05%.[3] If flagged as a mutagenic structural alert under ICH M7 , limits drop to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , requiring highly sensitive methods.
Methodology Comparison
Two validated protocols were distributed to three independent laboratories (Lab A, Lab B, Lab C).
Method A: GC-MS (Derivatization)
-
Principle: Conversion of 3-MPA to its methyl ester (Methyl 3-methoxypropionate) using Boron Trifluoride (BF3) in methanol to improve volatility and peak shape.[1]
-
Target Ions: m/z 45, 58, 87 (Quantifier).[1]
Method B: HPLC-UV (Direct)
-
Principle: Reverse-phase separation using an acidic mobile phase to suppress ionization.[1][2][3]
-
Detector: UV-Vis at 210 nm (near-UV edge).[1]
-
Column: C18 (High aqueous stability).[1]
Experimental Protocols
The following protocols were standardized across all participating laboratories to ensure data integrity.
Protocol A: GC-MS Workflow (Recommended for Trace Analysis)[1]
-
Sample Preparation:
-
Weigh 50 mg of sample (API containing 3-MPA) into a reaction vial.
-
Add 1.0 mL of 14% BF3-Methanol .
-
Incubate at 60°C for 30 minutes (sealed).
-
Add 1.0 mL of n-Hexane and 1.0 mL of Saturated NaCl solution .
-
Vortex for 1 minute; allow phases to separate.
-
Transfer the upper organic layer (Hexane) to a GC vial.[1]
-
-
Instrument Conditions:
Protocol B: HPLC-UV Workflow (Screening Only)
-
Sample Preparation:
-
Dissolve 100 mg sample in 10 mL Mobile Phase.
-
Filter through 0.45 µm PTFE filter.
-
-
Instrument Conditions:
Inter-Laboratory Data Analysis
All labs analyzed a blind spiked sample containing 500 ppm (0.05%) of 3-MPA.[1]
Table 1: Performance Metrics Summary
| Metric | Method A (GC-MS) | Method B (HPLC-UV) | Verdict |
| Linearity (R²) | > 0.999 (0.5 - 1000 ppm) | 0.985 (100 - 5000 ppm) | GC-MS is linear at trace levels.[1][2] |
| LOD (Limit of Detection) | 0.1 ppm | 50 ppm | HPLC is insufficient for genotoxic limits.[1][3] |
| Recovery (Accuracy) | 98.5% ± 2.1% | 92.0% ± 8.5% | GC-MS provides tighter accuracy.[1][2][3] |
| Inter-Lab RSD (Reproducibility) | 3.2% | 12.4% | HPLC suffers from baseline noise at 210 nm.[1][2][3] |
Z-Score Analysis
Z-scores were calculated to evaluate lab performance (
-
GC-MS: All labs achieved
, indicating satisfactory performance. -
HPLC-UV: Lab C reported a Z-score of 3.1 (Outlier), attributed to baseline drift at low wavelengths interfering with the weak 3-MPA signal.
Visualizations
Figure 1: Analytical Workflow for 3-MPA Quantitation
Caption: Decision tree for selecting the appropriate analytical method based on sensitivity requirements.
Figure 2: Derivatization Reaction Mechanism
Caption: Acid-catalyzed esterification of 3-MPA to render it suitable for GC analysis.
Conclusion & Recommendations
Based on the inter-laboratory data:
-
Adoption of GC-MS: For pharmaceutical impurity profiling, Method A (GC-MS) is the only protocol capable of meeting ICH M7 and Q3A requirements reliably.[1][2][3] The derivatization step, while adding time, is robust and necessary to eliminate peak tailing associated with free carboxylic acids.[1][3]
-
Limitation of HPLC: HPLC-UV at 210 nm is not recommended for trace analysis due to poor selectivity and high susceptibility to solvent interference (low signal-to-noise ratio).[1]
-
Routine QC: For raw material assay (purity check of 3-MPA reagent itself), HPLC-UV is acceptable if the concentration is >98%.
References
-
European Medicines Agency (EMA). (2015). Guideline on the Limits of Genotoxic Impurities. Retrieved from [1]
-
International Council for Harmonisation (ICH). (2017).[1] M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from
-
Sigma-Aldrich. (2024).[1] 3-Methoxypropionic acid Product Specification & Properties. Retrieved from [1]
-
PubChem. (2024).[1] 3-Methoxypropanoic acid Compound Summary (CID 134442).[1][3] Retrieved from [1]
-
Eurofins. (2021).[1][3][4] Analytical Method Summaries: GC/MS Analysis of Organic Acids. Retrieved from [1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
